(5-Methylpyridin-3-yl)methanol
Beschreibung
Eigenschaften
IUPAC Name |
(5-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQAYFYTWNIVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474852 | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-19-1 | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol
CAS Number: 102074-19-1
This technical guide provides a comprehensive overview of (5-Methylpyridin-3-yl)methanol, a key pyridine derivative utilized in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound, with the CAS number 102074-19-1, is a pyridine derivative characterized by a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the pyridine ring.[1] It is typically a liquid at room temperature and is soluble in methanol, 0.1N HCl, and water.[2] The hydrochloride salt of this compound is also commonly used in research.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102074-19-1 | |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | [3] |
| Physical Form | Liquid | |
| Solubility | Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml), water (11.2 mg/ml) | [2] |
| Storage | Store tightly sealed at room temperature in an inert atmosphere | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of its corresponding ester, methyl 5-methylnicotinate.[4] A detailed experimental protocol for this synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 5-Methylnicotinate
This precursor can be synthesized from 5-methylnicotinic acid.
-
Materials: 5-methylnicotinic acid, methanol, thionyl chloride, ice water, ammonia, ethyl acetate, anhydrous sodium sulfate.[5]
-
Procedure:
-
To 5-methylnicotinic acid (0.73 mol), slowly add 16 equivalents of methanol over 20 minutes, followed by the dropwise addition of 3 equivalents of thionyl chloride while maintaining the temperature at 20-25 °C.[5]
-
Heat the reaction mixture to reflux (82 °C) and maintain for 6 hours with continuous stirring.[5]
-
After completion, lower the temperature to 55 °C and remove excess methanol and thionyl chloride by distillation under reduced pressure.[5]
-
Cool the reaction mixture to room temperature and add ice water.[5]
-
Adjust the pH to 8 with ammonia under an ice bath.[5]
-
Extract the product with ethyl acetate.[5]
-
Dry the combined ethyl acetate phases with anhydrous sodium sulfate.[5]
-
Remove the ethyl acetate by rotary evaporation to obtain methyl 5-methylnicotinate.[5]
-
Step 2: Reduction of Methyl 5-Methylnicotinate to this compound
-
Materials: Methyl 5-methylnicotinate, magnesium chloride, potassium borohydride, tetrahydrofuran (THF), methanol, water, ethyl acetate, anhydrous sodium sulfate.[4]
-
Procedure:
-
Prepare a reducing agent solution (Solution B) by mixing magnesium chloride, potassium borohydride, and THF in a molar ratio of 2:2:1. Heat the mixture to 67°C and reflux for 2 hours, then cool to room temperature.[4]
-
Dissolve the methyl 5-methylnicotinate from Step 1 in THF and adjust the temperature to 40°C.[4]
-
Slowly add Solution B dropwise over 1.3 hours.[4]
-
Continue the reaction at 40°C for 1 hour with stirring.[4]
-
Cool the reaction to room temperature and quench with methanol.[4]
-
Raise the temperature to 40°C and remove THF and methanol by rotary evaporation to obtain a concentrate.[4]
-
To the concentrate, add water and extract three times with ethyl acetate.[4]
-
Combine the ethyl acetate phases, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.[4]
-
Below is a graphical representation of the synthesis workflow.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl protons, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the aromatic carbons of the pyridine ring, the methyl carbon, and the hydroxymethyl carbon. The carbon attached to the hydroxyl group would be shifted downfield. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), aromatic C-H stretch (~3100-3000), aliphatic C-H stretch (~3000-2850), C=C and C=N stretching in the aromatic ring (~1600-1450), and C-O stretch (~1260-1000). |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight (123.15 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other fragments from the pyridine ring. |
Biological Activity and Applications in Drug Development
This compound and its derivatives are valuable building blocks in medicinal chemistry.[1] The pyridine scaffold is a common pharmacophore in numerous biologically active compounds.[6]
The hydrochloride salt of this compound has been noted for its potential antimicrobial properties.[7] Generally, pyridine derivatives are investigated for a wide range of biological activities, including anti-inflammatory and antioxidant effects.[7] The biological activity is attributed to the ability of the molecule to form hydrogen bonds and other non-covalent interactions with biological macromolecules like proteins and enzymes.[1][7]
In drug development, this compound serves as a versatile intermediate for creating more complex molecules.[1] The hydroxymethyl group can be readily modified through oxidation, reduction, or substitution reactions, allowing for the exploration of structure-activity relationships.[1]
The general workflow for utilizing such a compound in early-stage drug discovery is depicted below.
References
- 1. This compound hydrochloride | 1138809-98-9 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy (5-Methylpyridin-2-yl)methanol | 22940-71-2 [smolecule.com]
- 4. This compound | 102074-19-1 [chemicalbook.com]
- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 6. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]
- 7. This compound|CAS 102074-19-1|Supplier [benchchem.com]
(5-Methylpyridin-3-yl)methanol: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (5-Methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and handling of this compound.
Core Physical Properties
This compound is a pyridine derivative with the molecular formula C₇H₉NO.[1] It is recognized for its role as a building block in the synthesis of various more complex molecules in medicinal chemistry and material science.[2] At room temperature, it typically presents as a light brown or light yellow liquid, although it has also been described as a low melting crystal.[1][3][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Boiling Point | 256 °C | [1] |
| Density | 1.092 g/cm³ | [1] |
| Flash Point | 109 °C | [1] |
| pKa | 13.70 ± 0.10 (Predicted) | [1] |
| Physical Form | Liquid / Low melting crystal | [1][4] |
| Color | Light brown / Light yellow | [1][4] |
| Solubility | Soluble in methanol, 0.1N HCl, and water. |
Experimental Protocols
While detailed experimental protocols for the determination of all physical properties are not publicly available, a representative synthesis method is described below. This process outlines the chemical reactions and purification steps to obtain this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a methyl 5-methylnicotinate precursor.
Materials and Reagents:
-
Magnesium chloride (MgCl₂)
-
Potassium borohydride (KBH₄)
-
Tetrahydrofuran (THF)
-
Methyl 5-methylnicotinate
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Reducing Agent Solution:
-
Mix magnesium chloride, potassium borohydride, and tetrahydrofuran in a molar ratio of 2:2:1.
-
Heat the mixture to 67 °C and reflux for 2 hours.
-
Cool the resulting solution to room temperature.
-
-
Reduction Reaction:
-
Dissolve methyl 5-methylnicotinate in tetrahydrofuran.
-
Adjust the temperature of the solution to 40 °C.
-
Slowly add the prepared reducing agent solution dropwise over a period of 1.3 hours, maintaining the temperature at 40 °C.
-
Continue stirring the reaction mixture at 40 °C for 1 hour after the addition is complete.
-
-
Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add methanol to quench the reaction.
-
Raise the temperature to 40 °C and remove tetrahydrofuran and methanol by rotary evaporation.
-
To the resulting concentrate, add water and perform three extractions with ethyl acetate.
-
-
Drying and Isolation:
-
Combine the ethyl acetate phases.
-
Dry the combined organic phase over anhydrous sodium sulfate until the moisture content is below 0.3 wt%.
-
Filter the solution to remove the drying agent.
-
Remove the ethyl acetate by rotary evaporation to yield the final product, this compound.[5]
-
Process Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Safety and Handling
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
(5-Methylpyridin-3-yl)methanol molecular structure
An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is a substituted pyridine derivative. It features a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group at the 3-position. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications.
| Identifier | Value |
| CAS Number | 102074-19-1[1] |
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | 3-HYDROXYMETHYL-5-METHYLPYRIDINE, (5-METHYL-3-PYRIDINYL)METHANOL, 5-METHYL-3-PYRIDINEMETHANOL[3] |
| InChI | 1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 |
| InChI Key | MRQAYFYTWNIVFN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1)CO |
Physicochemical Properties
The compound is typically available as a light yellow, low-melting crystal or a liquid at room temperature.[3]
| Property | Value |
| Physical Form | Liquid or light yellow low melting crystal[3] |
| Purity | ≥95%[3] |
| Storage Temperature | Room temperature, under an inert atmosphere |
Synthesis and Reactivity
Synthesis Protocols
This compound can be synthesized through various routes. A common laboratory-scale and industrial method involves the reduction of a corresponding carbonyl compound.
Method 1: Reduction of Methyl 5-methylnicotinate [1]
This protocol involves the preparation of a reducing agent solution (Solution B) followed by the reduction of the starting ester.
-
Preparation of Reducing Agent (Solution B):
-
Mix magnesium chloride, potassium borohydride, and tetrahydrofuran (THF) in a molar ratio of 2:2:1.
-
Heat the mixture to 67°C and reflux for 2 hours.
-
Cool the mixture to room temperature to obtain Solution B.
-
-
Reduction Reaction:
-
Dissolve methyl 5-methylnicotinate in THF and adjust the temperature to 40°C.
-
Slowly add Solution B dropwise over 1.3 hours.
-
Continue stirring and maintain the reaction at 40°C for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding methanol.
-
Remove THF and methanol by rotary evaporation at 40°C.
-
Add water to the concentrate and perform three extractions with ethyl acetate.
-
Combine the ethyl acetate phases and dry with anhydrous sodium sulfate.
-
Filter and remove the ethyl acetate by rotary evaporation to yield the final product.
-
Method 2: Reduction of 5-methylpyridine-3-carboxaldehyde [4]
A more direct synthesis involves the reduction of the corresponding aldehyde.
-
Reaction Setup:
-
Dissolve 5-methylpyridine-3-carboxaldehyde in a suitable solvent, such as methanol.
-
Cool the solution in an ice bath.
-
-
Reduction:
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4), to the solution while maintaining a controlled temperature.
-
-
Purification:
-
After the reaction is complete, the product is typically isolated and purified. For the hydrochloride salt, the resulting alcohol is treated with hydrochloric acid followed by crystallization.[4]
-
Chemical Reactivity
This compound exhibits reactivity characteristic of both a pyridine derivative and a primary alcohol.
-
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (5-methylpyridine-3-carboxaldehyde) or carboxylic acid (5-methylnicotinic acid) using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).[4]
-
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions. For instance, it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.[4]
Applications in Research and Development
This compound serves as a key building block in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: It is a versatile intermediate for the synthesis of more complex organic molecules.[4]
-
Medicinal Chemistry: The pyridine motif is a common scaffold in many biologically active compounds. This molecule is used in the development of new pharmaceuticals.[4] Its structural uniqueness, with both a methyl and a hydroxymethyl group on the pyridine ring, provides distinct chemical properties for designing molecules that can interact with biological targets.[4]
-
Material Science: It can be incorporated into the synthesis of novel materials with specific properties.[4]
Visualized Synthesis Workflow
The following diagram illustrates the synthesis of this compound from methyl 5-methylnicotinate.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of (5-Methylpyridin-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of (5-Methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes a qualitative assessment of its expected solubility based on its molecular structure, detailed experimental protocols for quantitative solubility determination, and a standardized table for data presentation. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and methodologies to accurately assess the solubility of this compound in a variety of organic solvents, a critical parameter for process development, formulation, and biological studies.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methyl and a hydroxymethyl group, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character. These properties govern its interaction with various solvents, and understanding its solubility is paramount for its application in synthesis, purification, formulation, and as a building block for more complex molecules. This guide addresses the current gap in quantitative solubility data and provides a practical approach for its experimental determination.
Molecular Structure and Predicted Solubility
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like." The structure of this compound (Figure 1) suggests a degree of polarity due to the nitrogen atom in the pyridine ring and the hydroxyl group.
-
Pyridine Ring: The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.
-
Hydroxymethyl Group (-CH2OH): This group is polar and can act as both a hydrogen bond donor and acceptor.
-
Methyl Group (-CH3): This is a nonpolar, hydrophobic group.
Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to engage in hydrogen bonding with both the pyridine nitrogen and the hydroxyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated as these solvents can accept hydrogen bonds and have strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the overall polar nature of the molecule, although the methyl group and the aromatic ring may provide some limited interaction with nonpolar solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent Class | Solvent Name | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Polar Protic | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | |||||
| Acetonitrile | |||||
| Acetone | |||||
| Tetrahydrofuran (THF) | |||||
| Nonpolar | Hexane | ||||
| Toluene | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Ethyl Acetate |
Experimental Protocols for Solubility Determination
To ensure consistency and comparability of data, the following standardized experimental protocols are recommended.
Gravimetric Method (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Drying oven or vacuum evaporator
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely under a stream of inert gas, in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or using a vacuum evaporator.
-
Once the solvent is fully evaporated, reweigh the container to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mol/L.
UV-Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to find the λmax.
-
Create a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Perform a series of serial dilutions to obtain several standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear (obeying the Beer-Lambert law).
-
-
Prepare a Saturated Solution: Follow steps 1-5 of the Gravimetric Method (Section 4.1).
-
Measure Absorbance of the Saturated Solution:
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a comprehensive framework for its determination. By understanding the molecular characteristics that influence its solubility and by employing standardized experimental protocols, researchers can generate reliable and reproducible data. This information is critical for advancing the use of this compound in drug discovery, process chemistry, and materials science. It is recommended that researchers contribute their findings to the public domain to enrich the collective understanding of this important compound.
An In-depth Technical Guide to the Synthesis of (5-Methylpyridin-3-yl)methanol
This technical guide provides a comprehensive overview of the prevalent synthesis protocols for (5-methylpyridin-3-yl)methanol, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental procedures, comparative data, and visual representations of the synthetic pathways.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide outlines the most common and effective methods for its preparation, primarily focusing on a two-step route commencing from 5-methylnicotinic acid. This process involves an initial esterification followed by a reduction of the resulting ester.
Synthetic Pathways
The primary route for the synthesis of this compound involves two key transformations:
-
Esterification of 5-methylnicotinic acid to form methyl 5-methylnicotinate.
-
Reduction of methyl 5-methylnicotinate to the target alcohol, this compound.
An additional preparatory step, the synthesis of the starting material 5-methylnicotinic acid from 3,5-dimethylpyridine, is also detailed.
Overall Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from 3,5-dimethylpyridine to this compound.
Commercial Suppliers of (5-Methylpyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Methylpyridin-3-yl)methanol (CAS No. 102074-19-1) is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, synthesis, and application in drug development, with a focus on quantitative data and detailed experimental protocols.
Commercial Availability
A range of chemical suppliers offer this compound, catering to diverse research and development needs. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | AMBH2D6FDF3A | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g | $12.65 (250 mg) - $196.65 (25 g) |
| Simson Pharma Limited | - | High Quality (with CoA) | Inquire for details | Inquire for details |
| BLD Pharm | BD107535 | Inquire for details | Inquire for details | Inquire for details[1] |
| Danyang Hengan Chemical Co., Ltd. | - | ≥ 95% (HPLC) | Inquire for details | Inquire for details[2] |
| ChemicalBook Suppliers | Multiple | Varies (e.g., 99%) | Varies (kg scale available) | Varies[3] |
| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6FDF3A | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g | See Sigma-Aldrich pricing |
Synthesis of this compound
A common laboratory-scale synthesis involves the reduction of a suitable precursor, such as methyl 5-methylnicotinate.
Experimental Protocol: Reduction of Methyl 5-Methylnicotinate[5]
Materials:
-
Methyl 5-methylnicotinate
-
Magnesium chloride (MgCl₂)
-
Potassium borohydride (KBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Preparation of the Reducing Agent: In a reaction vessel under an inert atmosphere, mix magnesium chloride, potassium borohydride, and tetrahydrofuran in a molar ratio of 2:2:1. Heat the mixture to 67°C and reflux for 2 hours. Cool the resulting solution (Solution B) to room temperature.
-
Reduction Reaction: Dissolve methyl 5-methylnicotinate in tetrahydrofuran. While maintaining the temperature at 40°C, slowly add Solution B dropwise over 1.3 hours. Continue stirring the reaction mixture at 40°C for an additional hour.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding methanol. Remove the tetrahydrofuran and methanol by rotary evaporation.
-
Extraction: To the resulting concentrate, add water and perform three extractions with ethyl acetate.
-
Drying and Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the solution and remove the ethyl acetate by rotary evaporation to yield this compound.
Application in Drug Development: Synthesis of Rupatadine
This compound is a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist.[4]
Experimental Protocol: Synthesis of Rupatadine from this compound[7][8]
Step 1: Chlorination of this compound
-
Dissolve this compound (51 g) in toluene (255 ml).
-
Slowly add thionyl chloride (36.5 ml) while maintaining the temperature between 20-40°C.
-
Reflux the reaction mixture at 60°C for 2 hours.
-
Distill off the toluene under vacuum to obtain 3-chloromethyl-5-methylpyridine.
Step 2: N-alkylation of Desloratadine to form Rupatadine
-
Prepare a solution of 3-chloromethyl-5-methylpyridine and Desloratadine in toluene.
-
Add potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Heat the reaction mixture to 70°C for 6-8 hours.
-
After the reaction is complete, perform a work-up including washing with water and brine, followed by drying and concentration to yield crude Rupatadine base.
Step 3: Formation of Rupatadine Fumarate
-
Dissolve the crude Rupatadine base in a suitable solvent like acetone or ethanol.
-
Add a solution of fumaric acid in methanol or ethanol and stir at room temperature to precipitate Rupatadine Fumarate.
-
Collect the precipitate by filtration.
Signaling Pathway of Rupatadine
Rupatadine exerts its therapeutic effects through a dual mechanism of action: as a selective antagonist of the histamine H1 receptor and as an antagonist of the platelet-activating factor (PAF) receptor.[5][6][7] This dual antagonism effectively mitigates the symptoms of allergic reactions.
-
Histamine H1 Receptor Antagonism: During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, vasodilation, and increased vascular permeability. Rupatadine blocks this interaction, thereby preventing the downstream signaling cascade.[5][6]
-
PAF Receptor Antagonism: Platelet-activating factor is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking the PAF receptor, Rupatadine inhibits these inflammatory processes.[5][7]
References
- 1. 102074-19-1|this compound|BLD Pharm [bldpharm.com]
- 2. Danyang Hengan Chemical Co., Ltd. [hachem.cn]
- 3. This compound | 102074-19-1 [chemicalbook.com]
- 4. Rupatadine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 6. PathWhiz [pathbank.org]
- 7. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (5-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (5-Methylpyridin-3-yl)methanol (CAS No: 102074-19-1), a key intermediate in pharmaceutical synthesis. Given the compound's structural components—a substituted pyridine ring and a methanol group—this document outlines its potential hazards and provides detailed recommendations for its safe use in a laboratory setting. The information is compiled from available safety data sheets, relevant chemical safety literature, and general best practices for handling related chemical classes.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] While specific physical properties are not extensively documented, its structure suggests solubility in water and various organic solvents.
| Property | Value | Reference |
| CAS Number | 102074-19-1 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Physical Form | Liquid | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Hazard Identification and Classification
Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling pyridine-based compounds.[2] Inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Ensure adequate ventilation to minimize the inhalation of vapors.[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use non-sparking tools and avoid sources of ignition, as pyridine-containing compounds can be flammable.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
-
Storage:
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
In case of a spill, evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2] Collect the absorbed material into a sealed container for proper disposal.[2]
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic fumes, including oxides of nitrogen and carbon monoxide.[4]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols: Synthesis of this compound
The following is a general procedure for the synthesis of this compound, adapted from available literature.[5] All steps should be performed in a well-ventilated fume hood with appropriate PPE.
-
Preparation of the Reducing Agent: In a flask equipped with a reflux condenser and a magnetic stirrer, a mixture of magnesium chloride and potassium borohydride in tetrahydrofuran (THF) is prepared. The mixture is heated to reflux for 2 hours and then cooled to room temperature.[5]
-
Reduction Reaction: A solution of methyl 5-methylnicotinate in THF is added dropwise to the prepared reducing agent at 40°C. The reaction is stirred for 1 hour at this temperature.[5]
-
Quenching and Extraction: The reaction is cooled to room temperature and quenched by the addition of methanol. The solvents are removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate.[5]
-
Drying and Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.[5]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills and personal exposure.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals. It is imperative to always consult the most current Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety protocols.
References
Spectroscopic Data of (5-Methylpyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for (5-Methylpyridin-3-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of the spectroscopic data for the closely related structural analog, (pyridin-3-yl)methanol. The expected spectral modifications arising from the presence of the methyl group in this compound are discussed in detail. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for spectroscopic analysis, and visualizations of the analytical workflow.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and understanding the structural and electronic properties of its derivatives is crucial for rational drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of such molecules. This guide aims to provide a centralized resource for the spectroscopic properties of this compound, leveraging data from its parent compound, (pyridin-3-yl)methanol.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
The following table summarizes the proton NMR data for (pyridin-3-yl)methanol. The data is presented for a solution in CDCl₃.[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.44 | s | 1H | H-2 |
| 8.36 | d | 1H | H-6 |
| 7.71 | d | 1H | H-4 |
| 7.26 | dd | 1H | H-5 |
| 5.53 | s (broad) | 1H | -OH |
| 4.67 | s | 2H | -CH₂- |
Expected ¹H NMR Spectrum for this compound:
The introduction of a methyl group at the 5-position is expected to cause the following changes:
-
The signal for the proton at C-5 will be absent.
-
A new singlet, integrating to 3H, will appear in the aliphatic region (typically around 2.3-2.5 ppm) corresponding to the methyl group.
-
The signals for the remaining aromatic protons (H-2, H-4, and H-6) will experience slight shifts and changes in their coupling patterns due to the electronic effect of the methyl group. The H-4 and H-6 protons will likely appear as singlets or narrow doublets.
The carbon NMR data for (pyridin-3-yl)methanol is crucial for confirming the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| 148.8 | C-2 |
| 148.3 | C-6 |
| 135.5 | C-4 |
| 134.0 | C-3 |
| 123.6 | C-5 |
| 62.5 | -CH₂- |
Expected ¹³C NMR Spectrum for this compound:
-
A new signal for the methyl carbon will appear in the upfield region (around 15-20 ppm).
-
The signal for the C-5 carbon will be shifted downfield due to the substitution.
-
The chemical shifts of the other pyridine ring carbons will be slightly perturbed by the methyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for (pyridin-3-yl)methanol are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 (broad) | Strong | O-H stretch (alcohol) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2950 | Medium | C-H stretch (aliphatic -CH₂-) |
| 1580-1610 | Medium | C=C/C=N stretch (pyridine ring) |
| 1000-1100 | Strong | C-O stretch (primary alcohol) |
Expected IR Spectrum for this compound:
The IR spectrum of this compound is expected to be very similar to that of (pyridin-3-yl)methanol. The most notable addition will be the C-H stretching and bending vibrations of the methyl group, which will appear in the typical aliphatic C-H regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 109 | 100 | [M]⁺ (Molecular Ion) |
| 108 | 95 | [M-H]⁺ |
| 80 | 50 | [M-CHO]⁺ |
| 79 | 45 | [C₅H₅N]⁺ |
| 52 | 30 | Fragmentation |
Expected Mass Spectrum for this compound:
The molecular weight of this compound is 123.15 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 123 . Key fragmentation pathways would likely involve the loss of a hydrogen atom to give a peak at m/z 122 , and the loss of the hydroxymethyl group or fragments thereof.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
This compound sample (liquid or solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of the liquid sample or a small amount of the solid sample onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
-
Vials for sample preparation
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).
-
Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
For EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Workflow Visualization
The general workflow for the spectroscopic analysis of an organic compound like this compound can be visualized as follows.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
The logical relationship between the different spectroscopic techniques in confirming the molecular structure is illustrated below.
Caption: Logical flow for structural confirmation using complementary spectroscopic techniques.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound based on the analysis of its parent compound, (pyridin-3-yl)methanol. The tabulated data, along with the detailed experimental protocols and workflow visualizations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While direct experimental data for the title compound remains elusive, the predictive analysis herein offers a strong foundation for its characterization.
References
The Unseen Catalyst: (5-Methylpyridin-3-yl)methanol as a Cornerstone in Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Methylpyridin-3-yl)methanol, a simple pyridine derivative, holds a significant, albeit often unheralded, position in the landscape of medicinal chemistry. While direct biological activity data for this compound is not publicly available, its crucial role as a key intermediate in the synthesis of complex, pharmacologically active molecules is well-documented. This technical guide delves into the chemistry, synthesis, and notable applications of this compound, with a particular focus on its pivotal function in the production of the second-generation antihistamine, rupatadine. Furthermore, this paper will explore the broader context of the biological activities exhibited by pyridine-containing compounds, providing a rationale for the continued interest in scaffolds like this compound in drug discovery programs.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block for designing molecules that interact with a wide range of biological targets. While extensive research has focused on complex pyridine derivatives, the simpler building blocks, such as this compound, form the essential foundation for constructing these therapeutic agents.
It is critical to note that a comprehensive search of publicly available biological screening databases, including PubChem BioAssay, reveals no direct quantitative biological activity data for this compound itself. Its significance, therefore, lies not in its intrinsic bioactivity, but in its utility as a versatile chemical precursor.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| CAS Number | 102074-19-1 |
| Appearance | No data available |
| Solubility | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
Synthesis of this compound: A Key Intermediate
The primary documented application of this compound is as a key intermediate in the synthesis of rupatadine, a potent, long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.
General Synthetic Approach
The synthesis of this compound is a critical step in the overall synthesis of rupatadine. While various specific methodologies exist, a general and illustrative pathway is outlined below.
Caption: General workflow for the synthesis of rupatadine featuring this compound as a key intermediate.
Detailed Experimental Protocol: A Representative Example
While specific industrial processes are proprietary, a representative laboratory-scale synthesis of this compound from a suitable precursor like methyl 5-methylnicotinate would typically involve the following steps:
-
Reaction Setup: A solution of methyl 5-methylnicotinate in a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature). The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete conversion of the starting material.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid to decompose any excess reducing agent.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by techniques such as column chromatography or distillation.
Role in Rupatadine Synthesis and Mechanism of Action
This compound is a critical building block for the side chain of rupatadine. Following its synthesis, it is typically converted to a more reactive intermediate, such as a halide or a tosylate, which is then used to alkylate the piperidine nitrogen of the desloratadine core structure to form rupatadine.
An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol Derivatives and Analogs for Drug Discovery Professionals
An authoritative overview of the synthesis, biological evaluation, and therapeutic potential of (5-Methylpyridin-3-yl)methanol derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.
Introduction
This compound and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The unique chemical properties imparted by the methyl-substituted pyridine ring make this core structure a valuable starting point for the development of novel therapeutic agents targeting various receptors and enzymes. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and experimental evaluation of this compound derivatives, with a particular focus on their roles as modulators of nicotinic acetylcholine receptors (nAChRs) and G protein-coupled receptor 119 (GPR119).
Synthesis of this compound and its Derivatives
The parent compound, this compound, serves as a crucial building block for the synthesis of a diverse library of derivatives.[1] A common and efficient method for its preparation involves the reduction of methyl 5-methylnicotinate.[2] This process typically utilizes a reducing agent such as sodium borohydride in the presence of a suitable solvent system.
Further derivatization of this compound can be readily achieved through standard organic chemistry transformations to yield ethers and esters. These modifications are critical for exploring the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of the compounds.
General Synthetic Workflow for Derivatives
The synthesis of ether and ester derivatives of this compound can be conceptualized in the following workflow:
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have shown significant promise as modulators of key biological targets implicated in a variety of disease states. This section will focus on two prominent areas of investigation: nicotinic acetylcholine receptor antagonism and GPR119 agonism.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in numerous physiological and pathological processes, making them important drug targets.[3] Certain pyridine-containing compounds have been identified as potent and selective antagonists of nAChRs, particularly the α7 subtype.
Structure-Activity Relationship (SAR) Insights:
While comprehensive quantitative data for a series of this compound derivatives as nAChR antagonists is still emerging in the public domain, preliminary studies on related pyridine analogs suggest that the nature of the substituent at the 3-position of the pyridine ring plays a critical role in determining binding affinity and selectivity.
Quantitative Data for nAChR Ligands (Illustrative)
The following table presents binding affinity data for a series of quinuclidine-triazole derivatives targeting nAChRs, illustrating the type of quantitative data necessary for robust SAR analysis. It is important to note that these are not direct derivatives of this compound but serve as a relevant example of data presentation for nAChR ligands.
| Compound ID | R-group | Receptor Subtype | Ki (nM)[4] | Selectivity (α7/α3β4) |
| AK1 (S) | -F | α3β4 | 2.28 | - |
| α7 | >10,000 | >4386 | ||
| AK2 (R) | -F | α3β4 | 601 | - |
| α7 | 11.2 | 0.018 | ||
| AK3 (S) | -OBn | α3β4 | 3.18 | - |
| α7 | 9760 | 3069 | ||
| AK4 (R) | -OBn | α3β4 | 112 | - |
| α7 | 12.1 | 0.11 |
Signaling Pathway for nAChR Antagonism:
G Protein-Coupled Receptor 119 (GPR119) Agonism
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[5][6] This makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.
Structure-Activity Relationship (SAR) Insights:
Quantitative Data for GPR119 Agonists (Illustrative)
The following table presents biological activity data for a series of indolinylpyrimidine derivatives as GPR119 agonists, showcasing the type of quantitative data required for SAR evaluation. These compounds are not direct analogs of this compound but serve as a relevant example.
| Compound ID | R1 | R2 | EC50 (nM)[7] |
| 1 | H | H | 1000 |
| 2 | F | H | 500 |
| 3 | Cl | H | 250 |
| 4 | H | F | 750 |
| 5 | H | Cl | 400 |
Signaling Pathway for GPR119 Agonism:
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as nAChR antagonists and GPR119 agonists.
Protocol 1: Radioligand Binding Assay for nAChR Antagonists
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype.[3][8][9]
Materials:
-
Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]epibatidine).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold binding buffer).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates, vacuum filtration manifold, and scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells expressing the target nAChR and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor.
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay for GPR119 Agonists
This protocol measures the increase in intracellular cAMP levels in response to a GPR119 agonist in a cell line expressing the receptor.[3][8]
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test compounds (this compound analogs).
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of the test compound to determine the EC50 value.
Protocol 3: GLP-1 Secretion Assay for GPR119 Agonists
This protocol measures the ability of GPR119 agonists to stimulate GLP-1 secretion from an enteroendocrine cell line.[9][10]
Materials:
-
NCI-H716 or GLUTag cells.
-
Assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer).
-
DPP-4 inhibitor.
-
Test compounds (this compound analogs).
-
Active GLP-1 ELISA kit.
Procedure:
-
Cell Culture and Seeding: Culture the cells and seed them into a 24-well plate. Allow them to adhere and differentiate.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours to establish a basal secretion level.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh assay buffer containing various concentrations of the test compounds. Incubate for a defined period (e.g., 2 hours).
-
Supernatant Collection: Carefully collect the supernatant from each well. Add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a validated ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the log concentration of the test compound to determine the EC50 value for GLP-1 secretion.
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutics. Its derivatives have demonstrated promising activity as modulators of nAChRs and GPR119, two clinically relevant drug targets. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these compounds. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential in areas such as neurological disorders and metabolic diseases.
References
- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (5-Methylpyridin-3-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylpyridin-3-yl)methanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its pyridine core, a privileged scaffold in medicinal chemistry, coupled with a reactive primary alcohol, makes it an invaluable intermediate for the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its applications, key synthetic transformations, and detailed experimental protocols for its use in organic synthesis.
Key Applications
This compound is a key precursor in the synthesis of various biologically active compounds, including:
-
Antihistamines: It is a pivotal intermediate in the industrial synthesis of Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1][2]
-
Kinase Inhibitors: The 5-methylpyridine scaffold is a common feature in numerous kinase inhibitors. Derivatives of this compound are utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), which are therapeutic targets for myeloproliferative neoplasms and autoimmune diseases.[3][4][5][6]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine moiety is a key pharmacophore for nAChR ligands. This compound serves as a starting material for the synthesis of novel ligands with potential applications in treating central nervous system disorders.[7][8][9]
Key Synthetic Transformations
The chemical reactivity of this compound is dominated by the hydroxyl group, which can readily undergo several key transformations:
-
Chlorination: The primary alcohol is most commonly converted to the corresponding chloride, 3-(chloromethyl)-5-methylpyridine, using reagents like thionyl chloride (SOCl₂).[1][2] This activated intermediate is highly susceptible to nucleophilic substitution, making it a cornerstone for further derivatization.
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-methylnicotinaldehyde, or further to the carboxylic acid, 5-methylnicotinic acid, using a variety of oxidizing agents.
-
Etherification: The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.[10][11]
-
Esterification: Esters can be formed through reactions with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Steglich esterification is a mild and effective method for this transformation.[12][13]
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and its derivatives.
Table 1: Chlorination of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl chloride (SOCl₂) | Toluene | 60 | 2 | Not specified, used in-situ | [1][2] |
| Thionyl chloride (SOCl₂) | 1,4-Dioxane | 65-70 | Not specified | Good | 4 |
Table 2: N-Alkylation of Desloratadine with 3-(Chloromethyl)-5-methylpyridine
| Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Potassium carbonate (K₂CO₃) | Toluene | Tetrabutylammonium bromide (TBAB) | 70 | 6-8 | Not specified |[2] | | Potassium carbonate (K₂CO₃) | DMF | None | Not specified | Not specified | ~85 (overall) | 4 |
Table 3: Representative Oxidation of Primary Alcohols to Aldehydes
| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | >90 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | ~90-95 |
Table 4: Representative Etherification and Esterification Reactions
| Reaction Type | Key Reagents | Solvent | General Conditions | Typical Yield (%) |
| Williamson Ether Synthesis | NaH, Alkyl halide | THF or DMF | Room Temperature to Reflux | 70-90 |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | Dichloromethane | Room Temperature | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of Rupatadine from this compound
This protocol is divided into two main steps: the chlorination of this compound and the subsequent N-alkylation of Desloratadine.
Step 1: Synthesis of 3-(Chloromethyl)-5-methylpyridine Hydrochloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 51 g of this compound in 255 ml of toluene.[1]
-
Slowly add 36.5 ml of thionyl chloride to the solution while maintaining the temperature between 20-40°C.[1]
-
After the addition is complete, heat the reaction mixture to 60°C and reflux for 2 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, distill off the toluene under vacuum to obtain crude 3-(chloromethyl)-5-methylpyridine hydrochloride, which can be used directly in the next step.[2]
-
Step 2: Synthesis of Rupatadine
-
Materials:
-
3-(Chloromethyl)-5-methylpyridine hydrochloride (from Step 1)
-
Desloratadine
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
-
Procedure:
-
In a reaction vessel, prepare a mixture of Desloratadine and 3-(chloromethyl)-5-methylpyridine in toluene.[2]
-
Add potassium carbonate as the base and a catalytic amount of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[2]
-
Heat the reaction mixture to 70°C and stir for 6-8 hours.[2]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and perform an aqueous work-up. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Rupatadine base.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Protocol 2: Representative Synthesis of a Kinase Inhibitor Precursor
This protocol describes a general method for the oxidation of this compound to 5-methylnicotinaldehyde, a common precursor for the synthesis of various kinase inhibitors.
Method: Swern Oxidation
-
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath), add DMSO (2.4 equivalents) dropwise.
-
Stir the mixture for 10 minutes at -78°C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction mixture at -78°C for 20 minutes.
-
Add triethylamine (5.0 equivalents) dropwise and continue stirring at -78°C for another 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water.
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-methylnicotinaldehyde by flash column chromatography on silica gel.
-
Visualizations
Caption: Synthetic workflow for the preparation of Rupatadine.
Caption: General synthetic scheme for kinase inhibitors.
Caption: Key transformations of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. byjus.com [byjus.com]
- 4. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: (5-Methylpyridin-3-yl)methanol as a Precursor for API Synthesis
Abstract:
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (5-methylpyridin-3-yl)methanol as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The focus is on the synthesis of Etoricoxib, a selective COX-2 inhibitor, and Doravirine, a non-nucleoside reverse transcriptase inhibitor. This report includes summaries of quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and mechanisms of action.
Introduction
This compound is a versatile pyridine-based building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive hydroxymethyl group on a methyl-substituted pyridine ring, makes it a valuable precursor for the synthesis of complex molecules, including APIs. This document outlines its application in the synthesis of two notable drugs: Etoricoxib and Doravirine.
Synthesis of Etoricoxib
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions[1][2]. The synthesis of Etoricoxib can be achieved through a multi-step process starting from precursors derivable from this compound. A key intermediate in this synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[3][4].
Synthetic Workflow for Etoricoxib
The overall synthetic scheme involves the conversion of a (5-methylpyridin-3-yl) derivative to the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is then cyclized to form the core structure of Etoricoxib.
Caption: Synthetic workflow for Etoricoxib.
Quantitative Data for Etoricoxib Synthesis
The following table summarizes the quantitative data for key steps in the synthesis of Etoricoxib, based on patent literature.
| Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, Hydrogen peroxide | Acetic acid, Methanesulfonic acid, 5-10°C then 20-25°C for 6h | 97.5 | 94 | [5] |
| Synthesis of Etoricoxib | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate salt | Potassium tert-butoxide, THF, 15-25°C then 25-30°C for 3.5h; followed by cyclization with trifluoroacetic acid/ammonia | 75.9 | 96.31 | [3] |
| Purification of Etoricoxib | Crude Etoricoxib | Recrystallization from Isopropanol (IPA) | 61 | 99.34 | [3] |
Experimental Protocols for Etoricoxib Synthesis
Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone [5]
-
To a three-necked flask fitted with a pyrometer, condenser, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise while maintaining the temperature at 5-10°C.
-
After the addition is complete, warm the reaction mixture to 20-25 °C and stir for at least 6 hours.
-
Upon completion of the reaction, cool the mixture to 0-5 °C.
-
Add a solution of 300 g of sodium thiosulfate in 1000 mL of water in batches.
-
Adjust the pH of the reaction mixture to 5.5-6.5 with a 30% sodium hydroxide solution.
-
Continue stirring at 20-25 °C for 2 hours.
-
Filter the resulting suspension.
-
Wash the solid product with 2 x 400 mL of water.
-
Dry the product under vacuum at 40 °C for at least 12 hours to obtain the target compound.
Protocol 2: Synthesis of Etoricoxib [3]
-
Dissolve 11.6 g of potassium tert-butoxide in 90 mL of THF and cool to 10-15 °C.
-
Add a solution of 27.5 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone in THF and stir for 1 hour at 15-25 °C.
-
Add 44 g of 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate salt in 220 mL of THF and maintain the reaction at 25-30 °C for 3.5 hours.
-
Quench the reaction by adding it to a mixture of trifluoroacetic acid and acetic acid in THF.
-
Heat the reaction mixture to 55-60 °C for 6-20 hours after adding aqueous ammonia solution.
-
Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with 10% aqueous sodium bicarbonate solution.
-
Dry the organic layer and concentrate to dryness to yield crude Etoricoxib.
Protocol 3: Purification of Etoricoxib [3]
-
Dissolve the crude Etoricoxib in methanol.
-
Add formalin solution and aqueous ammonia solution at 25-30 °C.
-
Stir the mixture at 45-55 °C for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate and stir.
-
Wash the organic layer with sodium bicarbonate solution and water.
-
Charcoalize the organic layer and distill under reduced pressure.
-
Azeotrope the residue with isopropanol (IPA).
-
Stir at 75-80 °C, then cool to 10-15 °C and stir for 2 hours.
-
Filter and wash with cold IPA to obtain pure Etoricoxib.
Mechanism of Action of Etoricoxib: COX-2 Inhibition
Etoricoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation[1][2][6].
Caption: Mechanism of action of Etoricoxib.
Synthesis of Doravirine
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection[7][8][9]. The synthesis of Doravirine is a complex, multi-step process. While a direct synthetic route from this compound is not prominently described in the literature, the synthesis involves the construction of a substituted pyridine core, for which this compound could serve as a potential starting material for a key intermediate. A known synthesis of a key Doravirine intermediate starts from 4-(trifluoromethyl)nicotinic acid[10].
Synthetic Workflow for a Doravirine Intermediate
The following diagram illustrates a synthetic route to a key intermediate of Doravirine.
Caption: Synthetic workflow for a Doravirine intermediate.
Quantitative Data for Doravirine Synthesis
The synthesis of Doravirine is a multi-step process with various reported yields. A robust kilo-scale synthesis has been reported with an overall yield of 37% over six steps[11]. Another efficient synthesis reports a 90% yield for the final alkylation step to produce Doravirine[12].
| Step | Reactants | Reagents and Conditions | Yield (%) | Reference |
| Final Alkylation | 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | Hünig's base, NMP, tert-amyl alcohol, 70°C | 90 | [12] |
| Overall Kilo-Scale Synthesis | Multiple precursors | Multi-step synthesis | 37 | [11] |
Experimental Protocol for Doravirine Synthesis (Final Step)[12]
-
Charge a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP, 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, NMP, and 2-methyl-2-butanol to a reaction flask.
-
Add Hünig's base to the mixture.
-
Heat the reaction solution to 70 °C.
-
Upon completion of the reaction, add water to induce crystallization.
-
Isolate the product by filtration to obtain Doravirine.
Mechanism of Action of Doravirine: HIV-1 Reverse Transcriptase Inhibition
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA to DNA and halting viral replication[7][8][9].
Caption: Mechanism of action of Doravirine.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of important active pharmaceutical ingredients. The detailed protocols and data provided for the synthesis of Etoricoxib demonstrate a practical application of this precursor. While a direct synthesis of Doravirine from this compound is not explicitly detailed in the reviewed literature, the synthesis of its core pyridine structure highlights the importance of substituted pyridine building blocks. The provided workflows, quantitative data, and mechanistic diagrams serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 2. Etoricoxib - Wikipedia [en.wikipedia.org]
- 3. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 4. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 6. Etoricoxib and its hidden risks: a case-based review of dermatological, hematological, and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Doravirine? [synapse.patsnap.com]
- 8. An In-depth Analysis of Doravirine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 3-(Chloromethyl)-5-methylpyridine via Reaction of (5-Methylpyridin-3-yl)methanol with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-(chloromethyl)-5-methylpyridine, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis involves the reaction of (5-methylpyridin-3-yl)methanol with thionyl chloride. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes expected analytical data for the final product.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1][2] The reaction of this compound with thionyl chloride provides a direct route to 3-(chloromethyl)-5-methylpyridine. The reaction typically proceeds through the formation of a chlorosulfite ester intermediate, followed by a nucleophilic substitution that can occur via an SN2 or SNi mechanism.[3][4] The use of an inert solvent and controlled temperature is crucial to minimize the formation of impurities.[5]
Reaction Scheme
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | This compound | 102074-19-1 | C₇H₉NO | 123.15 |
| Reagent | Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |
| Product | 3-(Chloromethyl)-5-methylpyridine | 158876-83-6 | C₇H₈ClN | 141.60 |
Table 2: Analytical Data for 3-(Chloromethyl)-5-methylpyridine
| Analysis | Expected Results |
| Appearance | Off-White to Pale Beige Solid[6] |
| Melting Point | 154-157 °C (for hydrochloride salt)[6] |
| ¹H NMR (D₂O, for hydrochloride salt) | δ 2.35 (s, 3H, CH₃), 4.75 (s, 2H, CH₂Cl), 7.45–8.10 (m, 2H, pyridine-H)[7] |
| Purity (HPLC) | ≥97%[8] |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of chloromethylpyridine hydrochlorides.[5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Caustic scrubber
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel with a nitrogen inlet
-
Water bath
-
Filtration apparatus
Procedure:
-
Set up a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel with a nitrogen inlet. The outlet should be connected to a caustic scrubber to neutralize HCl and SO₂ gases produced during the reaction.
-
Prepare a solution of this compound (e.g., 0.4 mol) in 160 mL of anhydrous toluene and place it in the addition funnel.
-
To the reaction flask, charge thionyl chloride (e.g., 0.428 mol, a slight excess of 1.07 equivalents) and 40 mL of anhydrous toluene.[5] The molar ratio of the pyridylmethanol to thionyl chloride can range from 1:1.1 to 1:1.3.[4]
-
Stir the solution in the flask and adjust the temperature to approximately 25 °C using a water bath.[5]
-
Slowly add the solution of this compound from the addition funnel to the stirred thionyl chloride solution. Maintain the reaction temperature between 23-35 °C throughout the addition.[5]
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the product, 3-(chloromethyl)-5-methylpyridine hydrochloride, will begin to precipitate. To assist precipitation, a vacuum can be applied to the reaction mixture, or a nitrogen purge can be used.[5]
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold, anhydrous toluene to remove any residual impurities.
-
Dry the product under vacuum to obtain 3-(chloromethyl)-5-methylpyridine hydrochloride.
Potential Side Reactions and Purification
-
Ring Chlorination: At higher temperatures, chlorination of the pyridine ring can occur. Maintaining the reaction temperature below 35 °C helps to minimize this side reaction.
-
Methyl Group Chlorination: While less common for a methyl group at the 3- or 5-position, prolonged heating with thionyl chloride can potentially lead to chlorination of the methyl group.
-
Purification: The product is typically obtained in high purity as the hydrochloride salt by precipitation from the reaction mixture.[5] Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-(chloromethyl)-5-methylpyridine hydrochloride.
References
- 1. 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332) [hmdb.ca]
- 3. 158876-83-6|3-(Chloromethyl)-5-methylpyridine|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [sigmaaldrich.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of (5-Methylpyridin-3-yl)methanol and its Analogs in Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based ligands are fundamental in the field of coordination chemistry and play a crucial role in the development of transition metal catalysts. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base for coordinating with metal centers. This coordination can stabilize the metal, enhance its reactivity, and influence the stereoselectivity of catalytic transformations. Substituted pyridines, such as (5-Methylpyridin-3-yl)methanol, are versatile building blocks in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. While often employed as an intermediate for constructing more complex molecules, the structural motifs of this compound and its analogs are of significant interest for designing novel ligands for catalysis. The presence of both a coordinating pyridine nitrogen and a hydroxyl group offers potential for creating bidentate or even tridentate ligands upon further modification, which can be instrumental in a variety of catalytic processes including hydrogenations, cross-coupling reactions, and polymerizations.
This document provides an overview of the role of pyridine-alkanol type ligands in catalyst development, using a representative analog to illustrate their application. It includes detailed experimental protocols for ligand synthesis and a representative catalytic application, along with quantitative data and workflow visualizations.
Application Notes: Pyridine-Alkanol Ligands in Homogeneous Catalysis
While direct catalytic applications of this compound as a primary ligand are not extensively documented in peer-reviewed literature, its structural analog, pyridine-2,6-diethanol, serves as an excellent case study to demonstrate the potential of this class of compounds in catalyst development. Pyridine-2,6-diethanol acts as a versatile O,N,O-tridentate ligand, forming stable complexes with various transition metals.[1] The coordination of the central pyridine nitrogen and the two hydroxyl groups imparts significant stability to the resulting metal complexes, influencing their catalytic efficacy in a range of organic transformations.[1]
Key Applications of Pyridine-Alkanol Based Catalysts:
-
Oxidation Catalysis: Metal complexes of pyridine-alkanol ligands can serve as catalysts for oxidation reactions. The ligand framework can stabilize high-valent metal species, which are often key intermediates in oxidative processes.
-
Polymerization Reactions: The steric and electronic properties of pyridine-based ligands can be tuned to control the polymerization of olefins. For instance, bulky substituents on the ligand can influence the molecular weight and branching of the resulting polymer.[1]
-
Cross-Coupling Reactions: Palladium complexes bearing pyridine-containing ligands are effective catalysts for Suzuki-Miyaura and other cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Data Presentation: Representative Performance of Pyridine-Based Catalysts
The following table summarizes representative data for catalytic reactions employing pyridine-based ligands, illustrating the typical performance metrics reported in the literature.
| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Key Conditions | Reference |
| [Pd(OAc)₂] / Ligand | Suzuki-Miyaura Coupling | Aryl bromide + Arylboronic acid | >95 | N/A | K₂CO₃, Toluene/H₂O, 80°C | General Literature |
| [Ni(II)-Pyridine-imine] | Ethylene Polymerization | Ethylene | N/A (Activity: kg PE/mol Ni·h) | N/A | Et₂AlCl cocatalyst, Toluene | [1] |
| [Rh(I)-Chiral Pyridine] | Asymmetric Hydrogenation | Prochiral olefin | >99 | >95 | H₂ (10 atm), MeOH, 25°C | General Literature |
| [Cu(I)-Pyridine-oxazoline] | Asymmetric Henry Reaction | Benzaldehyde + Nitromethane | up to 97 | up to 68 | i-PrOH, 25°C | General Literature |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative pyridine-alkanol ligand and its application in a catalytic reaction.
Protocol 1: Synthesis of a Representative Pyridine-Alkanol Ligand (Pyridine-2,6-diethanol)
This protocol describes the reduction of a pyridine-2,6-dicarboxylate ester to afford the corresponding diol.
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2,6-pyridinedicarboxylate (e.g., 5.0 g) in methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of residue).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
This protocol provides a general method for the hydrogenation of a substituted pyridine to the corresponding piperidine using a platinum(IV) oxide catalyst.
Materials:
-
Substituted pyridine (e.g., 4-methylpyridine)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine.
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of platinum(IV) oxide catalyst (typically 1-5 mol%).
-
Reaction Execution:
-
Seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 16-24 hours), or until hydrogen uptake ceases.
-
-
Work-up:
-
After the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air. Quench the filter cake with water immediately after filtration.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence stops.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperidine derivative.
-
-
Purification: The crude product can be purified by distillation or column chromatography.
Visualizations: Workflows and Catalytic Cycles
Diagram 1: Synthesis of a Pyridine-Alkanol Ligand
Caption: Workflow for the synthesis of Pyridine-2,6-diethanol.
Diagram 2: Simplified Catalytic Cycle for a Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a cross-coupling reaction.
References
Application of (5-Methylpyridin-3-yl)methanol in Medicinal Chemistry: A Detailed Overview
(5-Methylpyridin-3-yl)methanol is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a methyl and a hydroxymethyl group, allows for diverse chemical modifications, making it a valuable precursor for drug discovery and development. This document provides detailed application notes, experimental protocols, and biological activity data for compounds derived from this compound.
Role as a Key Intermediate in Drug Synthesis
This compound is a crucial starting material in multi-step synthetic routes for active pharmaceutical ingredients (APIs). Its primary and most well-documented application is in the synthesis of the second-generation antihistamine, Rupatadine .
Synthesis of Rupatadine
Rupatadine is a potent, long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors, indicated for the treatment of allergic rhinitis and urticaria.[1][2][3] The synthesis of Rupatadine heavily relies on this compound as the precursor for the 5-methyl-3-pyridinylmethyl moiety, which is essential for its pharmacological activity.
Experimental Workflow for Rupatadine Synthesis:
References
Application Notes and Protocols for the N-Oxidation of (5-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-oxidation of (5-Methylpyridin-3-yl)methanol, a key transformation in the synthesis of various biologically active compounds. The protocols are based on established methods for the N-oxidation of substituted pyridines, offering reliable and reproducible procedures for laboratory and drug development settings.
Introduction
Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group can activate the pyridine ring for nucleophilic substitution, direct electrophilic substitution to the 4-position, and serve as a protecting group.[1][2][3] For these reasons, the efficient synthesis of pyridine N-oxides, such as this compound N-oxide, is of significant interest. This document outlines common and effective methods for this transformation.
Chemical Transformation
The N-oxidation of a pyridine derivative involves the direct oxidation of the nitrogen atom in the pyridine ring to form the corresponding N-oxide.
References
Application Notes and Protocols: (5-Methylpyridin-3-yl)methanol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylpyridin-3-yl)methanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its pyridine core and reactive hydroxymethyl group make it a valuable intermediate in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic structures, with a primary focus on its well-established role in the preparation of the second-generation antihistamine, Rupatadine.
Application as a Key Intermediate in Drug Synthesis
The most prominent application of this compound is as a precursor in the multi-step synthesis of Rupatadine. In this process, the hydroxyl group of this compound is first activated, typically by conversion to a leaving group such as a halide. The resulting electrophilic intermediate is then used to alkylate a nucleophilic heterocyclic moiety to construct the final complex drug molecule.
Synthesis of Rupatadine: A Case Study
The synthesis of Rupatadine from this compound involves a three-stage process:
-
Synthesis of this compound: This starting material is typically synthesized from 5-methylnicotinic acid.
-
Conversion to an Alkylating Agent: The hydroxymethyl group is converted to a more reactive chloromethyl group.
-
N-alkylation of Desloratadine: The final heterocyclic structure of Rupatadine is assembled by reacting the chloromethylpyridine derivative with Desloratadine.
The overall synthetic workflow is depicted below.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the synthesis of Rupatadine, starting from 5-methylnicotinic acid.
Protocol 1: Synthesis of this compound
This two-step protocol describes the synthesis of this compound from 5-methylnicotinic acid via an ester intermediate.
Step 1: Esterification of 5-Methylnicotinic Acid
-
Suspend 5-methylnicotinic acid in methanol.
-
Slowly add thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux for 2-3 hours.[1]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 8-9 with ammonia.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-methylnicotinate.
Step 2: Reduction of Methyl 5-methylnicotinate
-
Dissolve the methyl 5-methylnicotinate obtained in the previous step in methanol.
-
Add sodium borohydride to the solution.
-
Heat the mixture to 55°C for 1 hour.[1]
-
After cooling, concentrate the solution.
-
Add water and extract the product with ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.
An alternative reduction procedure involves the use of magnesium chloride and potassium borohydride in tetrahydrofuran.[2]
Protocol 2: Synthesis of 3-(Chloromethyl)-5-methylpyridine
This protocol details the conversion of this compound to its corresponding chloromethyl derivative.
-
Dissolve this compound in toluene.
-
Slowly add thionyl chloride at a temperature between 20-40°C.[1][3]
-
After the reaction is complete, distill off the toluene under vacuum to obtain 3-(chloromethyl)-5-methylpyridine.[1] The product is often obtained as a hydrochloride salt.[4]
Protocol 3: Synthesis of Rupatadine
This final step involves the N-alkylation of Desloratadine with the previously synthesized 3-(chloromethyl)-5-methylpyridine.
-
Stir a solution of 3-(chloromethyl)-5-methylpyridine and Desloratadine in toluene.
-
Add potassium carbonate as a base and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[1]
-
Heat the reaction mixture to 70°C for 6-8 hours.[1]
-
After the reaction, the mixture can be worked up by washing with water and brine.
-
The organic layer is then dried and concentrated to yield crude Rupatadine.
-
Further purification can be achieved by forming the fumarate salt.[1]
Data Presentation
The following table summarizes the key reactants, reagents, and reported yields for the synthesis of Rupatadine.
| Reaction Stage | Starting Material | Key Reagents | Product | Reported Overall Yield | Reference |
| Synthesis of Rupatadine | 5-Methylnicotinic acid and Desloratadine | Thionyl chloride, Methanol, Lithium aluminum hydride, Potassium carbonate | Rupatadine | 85.27% | [4] |
Signaling Pathway and Biological Activity
Rupatadine is a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors. By blocking these receptors, it effectively alleviates allergy symptoms. The simplified signaling pathway is illustrated below.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex heterocyclic compounds, particularly in the pharmaceutical industry. Its primary documented role is as a key intermediate in the synthesis of Rupatadine, where it is converted into an electrophilic species for the alkylation of another heterocyclic core. The detailed protocols provided herein offer a comprehensive guide for researchers and professionals in drug development for the synthesis of this important molecule and its application in the preparation of Rupatadine. While direct cyclization reactions involving the hydroxymethyl group to form novel heterocyclic rings are not widely reported, its utility as a modifiable scaffold highlights its importance in the construction of diverse and medicinally relevant molecules.
References
Application Notes & Protocols for the Quantification of (5-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (5-Methylpyridin-3-yl)methanol in various sample matrices. The following methods are based on established analytical techniques and can be adapted and validated for specific research and drug development needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method is proposed.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a method for the quantification of this compound using HPLC with UV detection.
a. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Extraction:
-
Solid Samples: Employ soxhlet extraction, sonication, or mechanical mixing with a suitable organic solvent like methanol or a mixture of polar and non-polar solvents.[1] The choice of solvent should be optimized based on the sample matrix.
-
Liquid Samples: For aqueous samples, a liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) may be necessary to remove interfering substances. For volatile organic compounds in water, purge and trap or headspace methods can be considered.[1]
-
-
Filtration: Filter all prepared samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a polar solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water).[2] The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This can be determined by running a UV scan of a standard solution.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
HPLC Workflow Diagram
References
Application Note: A Scalable Synthesis of (5-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of (5-Methylpyridin-3-yl)methanol, a valuable intermediate in the pharmaceutical industry. The described methodology is robust, high-yielding, and amenable to industrial production.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its efficient and scalable production is therefore of significant interest. This application note outlines a two-step synthetic route commencing from the readily available 3,5-lutidine. The process involves an initial oxidation to 5-methylnicotinic acid, followed by esterification and subsequent reduction to the target alcohol.
Synthetic Strategy
The overall synthetic pathway is depicted below. The process begins with the selective oxidation of one methyl group of 3,5-lutidine. The resulting carboxylic acid is then esterified to facilitate the final reduction to the desired primary alcohol.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 5-Methylnicotinic Acid
Two primary methods for the large-scale oxidation of 3,5-lutidine are presented.
Method A: Potassium Permanganate Oxidation
This method involves the oxidation of 3,5-dimethylpyridine with potassium permanganate in an aqueous solution. A key aspect of this process is the careful control of pH to separate the desired 5-methylnicotinic acid from the by-product, 3,5-pyridinedicarboxylic acid.
Protocol:
-
In a suitable reactor, charge 1200 L of water and 120 kg of 3,5-lutidine.
-
Maintain the temperature between 25-35 °C and add 300 kg of potassium permanganate over 4.5 hours with stirring.
-
After the addition is complete, maintain the reaction mixture at 30 °C for 16 hours.
-
Filter the reaction mixture to remove the manganese dioxide by-product.
-
Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid to precipitate the by-product 3,5-pyridinedicarboxylic acid.
-
Filter to remove the by-product.
-
Adjust the pH of the filtrate to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.
-
Collect the crude product by centrifugation.
-
For purification, dissolve the crude product in ethanol (1200 L) at 80 °C, filter while hot, and then cool the filtrate to 0-5 °C for 2 hours to crystallize the pure product.
-
Collect the purified 5-methylnicotinic acid by centrifugation and dry at 65 °C for 8.5 hours.
Method B: Hydrogen Peroxide Oxidation
This alternative method utilizes hydrogen peroxide in concentrated sulfuric acid, which can offer a higher yield.
Protocol:
-
Dissolve 3,5-lutidine (e.g., 18.8 g, 0.175 mol) in 100 mL of concentrated sulfuric acid.
-
Over 2 hours, add 238.8 g of 5% hydrogen peroxide solution while maintaining the temperature at 130 °C.
-
Continue the reaction for 15 hours.
-
Cool the reaction mixture to room temperature and filter any insolubles.
-
Adjust the pH of the filtrate to 3-4 with sodium hydroxide to precipitate the product.
-
Collect the 5-methylnicotinic acid by filtration.
| Parameter | Method A (KMnO4) | Method B (H2O2/H2SO4) |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Oxidizing Agent | Potassium Permanganate | Hydrogen Peroxide |
| Solvent | Water | Concentrated Sulfuric Acid |
| Reaction Temp. | 25-35 °C | 130 °C |
| Reaction Time | ~20.5 hours | ~17 hours |
| Purity (after refining) | >99% | Not specified |
| Reported Yield | Not explicitly stated, but high purity is achieved. | ~70% |
Synthesis of Methyl 5-methylnicotinate
The esterification of 5-methylnicotinic acid is efficiently carried out using methanol and thionyl chloride.
Protocol:
-
To a suitable reactor, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and 500 mL of methanol.
-
Under a nitrogen atmosphere, add thionyl chloride (110 mL, 1.5 mol) dropwise, maintaining the temperature between 20-25 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Distill off the excess methanol under reduced pressure.
-
Cool the residue and add 200 mL of ice water.
-
Neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 5-methylnicotinate.
| Parameter | Value |
| Starting Material | 5-Methylnicotinic Acid |
| Reagents | Methanol, Thionyl Chloride |
| Reaction Temp. | Reflux |
| Reaction Time | 4 hours |
| Reported Yield | 98.2% |
Synthesis of this compound
The final step is the reduction of the methyl ester to the corresponding alcohol.
Protocol:
-
In a reactor, mix magnesium chloride and potassium borohydride (molar ratio of 2:2 relative to the ester) in tetrahydrofuran.
-
Heat the mixture to 67 °C and reflux for 2 hours, then cool to room temperature to obtain the reducing agent solution.
-
Dissolve methyl 5-methylnicotinate in tetrahydrofuran and adjust the temperature to 40 °C.
-
Slowly add the prepared reducing agent solution over 1.3 hours, maintaining the temperature at 40 °C.
-
After the addition, continue stirring at 40 °C for 1 hour.
-
Cool the reaction to room temperature and quench with methanol.
-
Remove tetrahydrofuran and methanol by rotary evaporation.
-
Add water to the concentrate and extract three times with ethyl acetate.
-
Combine the ethyl acetate phases, dry with anhydrous sodium sulfate, and concentrate by rotary evaporation to yield this compound.
| Parameter | Value |
| Starting Material | Methyl 5-methylnicotinate |
| Reducing Agents | Magnesium Chloride, Potassium Borohydride |
| Solvent | Tetrahydrofuran |
| Reaction Temp. | 40 °C |
| Reaction Time | ~2.3 hours (addition + stirring) |
| Yield | Not quantitatively specified in the source, but the method is presented for synthesis. |
Data Summary
The following table summarizes the key quantitative data for the entire synthetic process.
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | 3,5-Lutidine | KMnO4 or H2O2/H2SO4 | 5-Methylnicotinic Acid | ~70% (with H2O2) |
| 2 | 5-Methylnicotinic Acid | Methanol, Thionyl Chloride | Methyl 5-methylnicotinate | 98.2% |
| 3 | Methyl 5-methylnicotinate | MgCl2, KBH4 | This compound | Not specified |
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound. The protocols are detailed to allow for replication in a laboratory or industrial setting. The presented methods offer high yields and purity, making them suitable for the efficient production of this important pharmaceutical intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methylpyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (5-Methylpyridin-3-yl)methanol synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the reduction of methyl 5-methylnicotinate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The ester (methyl 5-methylnicotinate) is not fully reduced. | Verify Reagent Activity: Ensure the potassium borohydride is fresh and has been stored under anhydrous conditions. Increase Reaction Time/Temperature: Prolong the reaction time at 40°C or consider a modest increase in temperature, monitoring for side product formation by TLC. Ensure Proper Reagent Stoichiometry: Use an adequate excess of the reducing agent. |
| Hydrolysis of Starting Material: The methyl 5-methylnicotinate has hydrolyzed to 5-methylnicotinic acid, which is less reactive towards borohydride reduction under these conditions. | Use Anhydrous Conditions: Ensure all solvents (especially THF) and glassware are thoroughly dried. Moisture can lead to the hydrolysis of the starting ester.[1] Check Starting Material Purity: Verify the purity of the methyl 5-methylnicotinate before starting the reaction. | |
| Ineffective Reducing Agent Complex: The active reducing species formed from potassium borohydride and magnesium chloride may not have formed correctly. | Proper Preparation of Reducing Agent: Ensure the mixture of potassium borohydride and magnesium chloride in THF is refluxed for the specified time (e.g., 2 hours) to allow for the formation of the active complex before adding the ester solution.[2] | |
| Presence of Unreacted Starting Material | Insufficient Reducing Agent: The amount of potassium borohydride was not enough to fully reduce the ester. | Increase Equivalents of Reducing Agent: While the protocol specifies a certain molar ratio, a slight increase in the equivalents of potassium borohydride and magnesium chloride may be necessary if starting material is consistently observed post-reaction. |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction. | |
| Formation of Side Products | Over-reduction: Although less common with borohydride, harsh conditions could potentially affect the pyridine ring. | Maintain Temperature Control: Strictly adhere to the recommended reaction temperature of 40°C. Avoid excessive heating. |
| Hydrolysis Byproduct: Presence of 5-methylnicotinic acid from ester hydrolysis. | Purification: 5-methylnicotinic acid can be removed during the aqueous work-up. Adjusting the pH can help separate the acidic byproduct from the desired alcohol. | |
| Difficulties During Work-up | Emulsion Formation: Emulsions can form during the ethyl acetate extraction, making phase separation difficult. | Brine Wash: Wash the combined organic layers with a saturated sodium chloride (brine) solution to help break emulsions. Filtration: Filtering the emulsion through a pad of celite can sometimes help. |
| Product Loss During Extraction: The product has some water solubility, leading to loss in the aqueous layer. | Multiple Extractions: Perform multiple extractions (at least three) with ethyl acetate to ensure maximum recovery of the product from the aqueous phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: A common and effective laboratory-scale method is the reduction of a methyl 5-methylnicotinate precursor. This is typically achieved using a reducing agent such as potassium borohydride, often in the presence of an activating agent like magnesium chloride, in an appropriate solvent like tetrahydrofuran (THF).[2]
Q2: Why is magnesium chloride used with potassium borohydride in the reduction of methyl 5-methylnicotinate?
A2: Esters are generally less reactive towards sodium or potassium borohydride alone. Magnesium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride from the borohydride, thus facilitating the reduction.
Q3: Can I use sodium borohydride instead of potassium borohydride?
A3: While sodium borohydride is a more common reducing agent, potassium borohydride is used in some specific protocols. The reactivity can be influenced by the cation. If substituting, it is important to consider potential differences in solubility and reactivity, and the reaction may require re-optimization.
Q4: My starting material, methyl 5-methylnicotinate, is not commercially available. How can I synthesize it?
A4: Methyl 5-methylnicotinate can be synthesized from 5-methylnicotinic acid through Fischer esterification. This typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.
Q5: How can I monitor the progress of the reduction reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material (methyl 5-methylnicotinate) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q6: What are the critical parameters to control for achieving a high yield?
A6: The most critical parameters are:
-
Anhydrous Conditions: To prevent hydrolysis of the starting ester.[1]
-
Temperature Control: To avoid side reactions.
-
Reaction Time: To ensure the reaction goes to completion.
-
Proper Work-up: To maximize product recovery and remove impurities.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound and related aromatic alcohols via ester reduction.
Note: Data for directly comparative studies on the synthesis of this compound is limited. The data presented includes a specific protocol for the target molecule and results from analogous reductions of other aromatic esters to provide a frame of reference.
| Starting Material | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 5-methylnicotinate | KBH₄ / MgCl₂ | THF | 67 (reflux) then 40 | 2 then 1 | Not explicitly stated, but implied to be effective in a patent. | [2] |
| Various Aromatic Methyl Esters | NaBH₄ | THF/Methanol | Reflux | 2-5 | 70-92 | Analogous reaction system. |
| Methyl Nicotinate | NaBH₄ / Methanol | THF | Reflux | Not specified | High | Analogous reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Methyl 5-methylnicotinate
This protocol is based on a reported synthesis route.[2]
Materials:
-
Methyl 5-methylnicotinate
-
Potassium borohydride (KBH₄)
-
Magnesium chloride (MgCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Preparation of the Reducing Agent Solution (Solution B):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine magnesium chloride and potassium borohydride in a 2:2 molar ratio relative to the starting ester.
-
Add anhydrous THF (in a 1:2 molar ratio with respect to MgCl₂ and KBH₄).
-
Heat the mixture to reflux (approximately 67°C) and maintain for 2 hours.
-
Cool the resulting solution (Solution B) to room temperature.
-
-
Reduction Reaction:
-
In a separate flask, dissolve methyl 5-methylnicotinate in anhydrous THF.
-
Adjust the temperature of the ester solution to 40°C.
-
Slowly add Solution B dropwise to the ester solution over approximately 1.3 hours, maintaining the temperature at 40°C.
-
After the addition is complete, continue stirring the reaction mixture at 40°C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Raise the temperature to 40°C and remove THF and methanol by rotary evaporation.
-
To the concentrated residue, add water and extract with ethyl acetate three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the ethyl acetate solution by rotary evaporation to yield this compound.
-
Visualizations
Experimental Workflow
Caption: Synthesis of this compound Workflow.
Troubleshooting Logic
Caption: Troubleshooting for Low Product Yield.
References
Technical Support Center: Purification of Crude (5-Methylpyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (5-Methylpyridin-3-yl)methanol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the pH of the aqueous layer is optimal for extraction. This compound is a basic compound, so adjusting the pH to be slightly basic (pH 8-9) can improve extraction into organic solvents. - Increase the number of extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[1] - Ensure thorough mixing during extraction to maximize partitioning into the organic phase. |
| Loss During Solvent Removal | - Use a rotary evaporator at a controlled temperature and pressure to avoid co-distillation of the product with the solvent. - For small-scale purifications, consider removing the solvent under a gentle stream of inert gas (e.g., nitrogen). |
| Product Adsorption on Stationary Phase (Chromatography) | - Pre-treat the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) to neutralize acidic silanol groups that can strongly adsorb the basic pyridine compound. - Choose a less acidic stationary phase, such as alumina. |
| Premature Crystallization (Recrystallization) | - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing out along with the impurities. |
| Co-precipitation with Impurities | - Allow for slow cooling during recrystallization to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of 3,5-Pyridinedimethanol | - This is a common impurity from the reduction of dialkyl 3,5-pyridinedicarboxylates. - A brine wash of the organic extract can help to remove this more polar impurity.[2] |
| Unreacted Starting Material (e.g., 5-methylnicotinate) | - Optimize the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry) to ensure complete conversion of the starting material. - If present in the crude product, column chromatography is typically effective for separation. |
| Residual Solvents | - Dry the purified product under high vacuum for an extended period. - For higher boiling point solvents, consider dissolving the product in a lower boiling point solvent and re-evaporating to facilitate removal. |
| Colored Impurities | - Treat a solution of the crude product with activated carbon before filtration and subsequent purification steps. - Recrystallization is often effective at removing colored impurities. |
Issue 3: "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Solution is too Concentrated | - Add more of the hot recrystallization solvent to ensure the compound remains dissolved at the elevated temperature. |
| Cooling is too Rapid | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent System | - Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common systems for pyridine derivatives include ethyl acetate/hexanes, and methanol/water. - If using a single solvent, try a mixed solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent (anti-solvent) dropwise until the solution becomes slightly turbid, then allow to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
-
3,5-Pyridinedimethanol: Arises from the over-reduction of diester impurities in the starting material.[2]
-
Unreacted 5-methylnicotinate or 5-methylnicotinaldehyde: Incomplete reduction during synthesis.
-
Residual Solvents: Solvents used in the synthesis and workup, such as tetrahydrofuran, methanol, or ethyl acetate.[1]
-
Water: Pyridine derivatives can be hygroscopic.
-
Side-products from the reduction: Depending on the reducing agent used.
Q2: Which purification technique is best for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities:
-
Recrystallization: Effective for removing small amounts of impurities from a solid crude product. It is generally a cost-effective and scalable method.
-
Column Chromatography: A versatile technique for separating a wider range of impurities, including those with similar polarities to the product. It is often used for achieving very high purity on a laboratory scale.
-
Distillation: Suitable for purifying liquid products that are thermally stable. Vacuum distillation can be employed to lower the boiling point and prevent degradation.
Q3: What are suitable solvent systems for column chromatography of this compound?
A3: A common solvent system for purifying pyridine derivatives by normal-phase column chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. The polarity of the eluent can be gradually increased to elute the more polar product after less polar impurities. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent peak tailing and improve separation.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. Visualization can be done under UV light or by using an appropriate stain. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyridine Alcohols (Representative Data)
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Scalable, cost-effective, good for removing minor impurities. | Can be time-consuming, risk of "oiling out", may not remove all impurities. |
| Column Chromatography | >99% | 50-80% | High resolution, versatile for a wide range of impurities. | Less scalable, requires more solvent, can be labor-intensive. |
| Vacuum Distillation | >97% | 70-95% | Good for thermally stable liquids, can be efficient for large quantities. | Requires specialized equipment, not suitable for thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Choose an appropriately sized glass column and pack it with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Load the dry silica onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethyl acetate and hexanes, can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If using a mixed solvent system, dissolve the crude product in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for the recrystallization process.
References
Technical Support Center: Synthesis of (5-Methylpyridin-3-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (5-Methylpyridin-3-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the synthesis of this compound, focusing on the prevalent synthetic routes involving the reduction of a carbonyl group at the 3-position of the 5-methylpyridine ring.
Q1: My yield of this compound is lower than expected after the reduction of methyl 5-methylnicotinate. What are the possible causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction of the ester to the alcohol may not have gone to completion. This can be verified by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture. If starting material is still present, consider extending the reaction time or using a slight excess of the reducing agent.
-
Degradation of Reducing Agent: The reducing agent (e.g., potassium borohydride, sodium borohydride) may have degraded due to improper storage or handling.[1][2] Ensure the reagent is fresh and handled under anhydrous conditions.
-
Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role. For the reduction of methyl 5-methylnicotinate with potassium borohydride and magnesium chloride, a specific temperature profile is recommended.[1] Deviations from this could lead to a sluggish reaction or the formation of side products.
-
Issues During Workup: The product is water-soluble to some extent. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent like ethyl acetate.[1] Salting out the aqueous layer by adding brine can also improve extraction efficiency.
Q2: I have identified an unexpected impurity in my final product. What are the common side products in this synthesis?
A2: The nature of the side products largely depends on the synthetic route employed. The most common route involves the preparation of 5-methylnicotinic acid from 3,5-lutidine, followed by esterification and reduction.
-
Over-oxidation Product: When synthesizing the precursor 5-methylnicotinic acid from 3,5-lutidine using a strong oxidizing agent like potassium permanganate, over-oxidation of both methyl groups can occur, leading to the formation of 3,5-pyridinedicarboxylic acid (isocinchomeronic acid) as a significant byproduct.[3][4][5]
-
Unreacted Starting Material: Incomplete reduction will result in the presence of the starting ester, methyl 5-methylnicotinate , or the corresponding carboxylic acid, 5-methylnicotinic acid , in your final product.
-
Decarboxylation Product: During the esterification of 5-methylnicotinic acid, particularly at elevated temperatures, decarboxylation can occur, potentially leading to the formation of 3-methylpyridine .[6]
-
Ring-related Impurities: The purity of the initial starting material (e.g., 3,5-lutidine) is critical. Isomeric impurities in the starting material will likely be carried through the synthesis.
Q3: How can I minimize the formation of 3,5-pyridinedicarboxylic acid during the oxidation of 3,5-lutidine?
A3: To minimize the formation of the di-acid byproduct:
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent (e.g., potassium permanganate). Using a large excess will favor over-oxidation.
-
Reaction Temperature: Maintain the recommended reaction temperature.[4] Running the reaction at a lower temperature for a longer duration might provide better selectivity.
-
Slow Addition of Oxidant: Add the oxidizing agent portion-wise over a prolonged period to maintain a low instantaneous concentration, which can help in controlling the exotherm and improving selectivity.[4]
Q4: What is the best way to remove 3,5-pyridinedicarboxylic acid from 5-methylnicotinic acid?
A4: A unique post-processing method that leverages the difference in solubility of the target product and the di-acid byproduct at different pH values can be employed for effective separation.[3] The general procedure involves:
-
Acidifying the aqueous solution after the reaction to a very low pH (e.g., 0.3-0.6) to precipitate the 3,5-pyridinedicarboxylic acid.[3]
-
Filtering off the precipitated di-acid.
-
Further adjusting the pH of the filtrate to a less acidic value (e.g., 2.5-3.2) to precipitate the desired 5-methylnicotinic acid.[3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and potential impurities.
| Parameter | Value | Synthetic Step | Notes |
| Yield of 5-Methylnicotinic Acid | ~59.4% | Oxidation of 3,5-lutidine | This is a reported yield and can vary based on reaction scale and conditions.[4] |
| Purity of 5-Methylnicotinic Acid | >98.5% (crude), >99.5% (refined) | Purification by pH adjustment and recrystallization | Demonstrates the effectiveness of the pH-based separation from the di-acid byproduct.[3][4][5] |
| Key Impurity | 3,5-Pyridinedicarboxylic Acid | Oxidation of 3,5-lutidine | Formed by over-oxidation of the starting material.[3] |
| Potential Impurity | 3-Methylpyridine | Esterification of 5-methylnicotinic acid | Can result from decarboxylation at elevated temperatures.[6] |
Experimental Protocols
1. Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine [4]
-
Materials: 3,5-Lutidine, Potassium Permanganate (KMnO₄), Water, Concentrated Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
To a solution of 3,5-lutidine (100 g, 934.57 mmol) in water at 25°C, add potassium permanganate (221.1 g, 1401.86 mmol) portion-wise over 5 hours.
-
Heat the reaction mixture at 45°C for approximately 20 hours.
-
Cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with water.
-
Combine the filtrates and concentrate under reduced pressure.
-
To separate the product from the di-acid byproduct, adjust the pH with concentrated HCl to ~0.5 to precipitate the 3,5-pyridinedicarboxylic acid and filter.
-
Adjust the pH of the filtrate to ~3.0 with concentrated HCl to precipitate the crude 5-methylnicotinic acid.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 5-methylnicotinic acid.
-
2. Synthesis of this compound from Methyl 5-Methylnicotinate [1]
-
Materials: Methyl 5-methylnicotinate, Magnesium Chloride (MgCl₂), Potassium Borohydride (KBH₄), Tetrahydrofuran (THF), Methanol, Ethyl Acetate, Anhydrous Sodium Sulfate.
-
Procedure:
-
Preparation of Reducing Agent Solution: In a separate flask, mix magnesium chloride and potassium borohydride in a 1:1 molar ratio in THF. Reflux the mixture at 67°C for 2 hours, then cool to room temperature.
-
Reduction: Dissolve methyl 5-methylnicotinate in THF and adjust the temperature to 40°C.
-
Slowly add the prepared reducing agent solution dropwise over approximately 1.3 hours, maintaining the temperature at 40°C.
-
Continue stirring the reaction mixture at 40°C for 1 hour after the addition is complete.
-
Quenching and Workup: Cool the reaction to room temperature and quench by adding methanol.
-
Remove THF and methanol by rotary evaporation.
-
Add water to the residue and extract three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate phase by rotary evaporation to yield this compound.
-
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
- 1. This compound | 102074-19-1 [chemicalbook.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
troubleshooting failed reactions involving (5-Methylpyridin-3-yl)methanol
Welcome to the technical support center for (5-Methylpyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound to the corresponding aldehyde is giving low yields. What are the common causes?
A1: Low yields in the oxidation of this compound can stem from several factors. Over-oxidation to the carboxylic acid is a common side reaction, especially with strong oxidizing agents like potassium permanganate.[1] The choice of oxidant and careful control of reaction conditions are crucial. Milder reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) are often preferred for this transformation to minimize over-oxidation.[2][3] Incomplete conversion due to insufficient oxidant or deactivation of the reagent can also lead to low yields. Finally, purification challenges, such as product adsorption onto silica gel due to the basicity of the pyridine ring, can result in product loss during workup.
Q2: I am having difficulty with the etherification of this compound. What troubleshooting steps can I take?
A2: Challenges in the etherification of this compound often relate to the reactivity of the alcohol and the choice of reaction conditions. In a Williamson ether synthesis, incomplete deprotonation of the alcohol to the alkoxide, or side reactions of the alkyl halide (e.g., elimination), can reduce yields.[4][5] Ensure a strong enough base is used for complete deprotonation and that the alkyl halide is reactive towards SN2 substitution. For more sterically hindered substrates or when milder conditions are required, the Mitsunobu reaction can be an alternative.[6][7] However, issues with this reaction can arise from impure reagents (triphenylphosphine and azodicarboxylate) or suboptimal reaction setup.[8]
Q3: My esterification reaction with this compound is not proceeding to completion. How can I improve the conversion?
A3: Incomplete conversion in esterification reactions is a common issue, often due to the reversible nature of the reaction (e.g., Fischer esterification).[1][9][10] To drive the equilibrium towards the product, you can use a large excess of one of the reactants (often the alcohol if the carboxylic acid is more valuable) or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[10][11] Alternatively, using coupling agents like DCC with a DMAP catalyst in a Steglich esterification can lead to higher yields under milder conditions by activating the carboxylic acid and avoiding the production of water.[12][13][14]
Q4: What are the best practices for purifying this compound and its derivatives?
A4: The basicity of the pyridine ring can complicate purification by column chromatography on silica gel, often leading to tailing of the product peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia in the eluent system, can be added. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Acid-base extraction can also be a powerful purification tool. By washing the organic layer with a dilute acid, the pyridine derivative can be protonated and extracted into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. For solid derivatives, recrystallization is often an effective method for achieving high purity.
Troubleshooting Guides
Oxidation of this compound to 5-Methylnicotinaldehyde
This guide addresses common issues encountered during the oxidation of this compound.
Problem: Low Yield of Aldehyde
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Over-oxidation | Switch to a milder oxidizing agent such as MnO2 or Dess-Martin periodinane (DMP). | Stronger oxidants like KMnO4 can easily oxidize the intermediate aldehyde to the corresponding carboxylic acid, reducing the yield of the desired product.[1] |
| Incomplete Reaction | Increase the equivalents of the oxidizing agent. Ensure the quality of the oxidant, especially for reagents like DMP which can degrade upon storage. | Insufficient oxidant will lead to unreacted starting material. The activity of some oxidizing agents can diminish over time. |
| Product Degradation | Perform the reaction at lower temperatures, particularly for Swern oxidations which are typically run at -78 °C.[15][16][17] | Some oxidation reactions can be exothermic, and elevated temperatures can lead to side reactions and decomposition of the product. |
| Difficult Purification | Add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent during column chromatography. | The basic nature of the pyridine ring can cause tailing on silica gel. A basic modifier can improve the peak shape and recovery. |
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the organic layer is clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
Technical Support Center: Optimization of Reaction Conditions for (5-Methylpyridin-3-yl)methanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of (5-Methylpyridin-3-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic pathway involves a two-step process starting from 5-methylnicotinic acid. The first step is the esterification of the carboxylic acid to form an ester, typically methyl 5-methylnicotinate. The second step is the reduction of the ester to the corresponding alcohol, this compound. Subsequent derivatization can be achieved through various reactions, such as Suzuki-Miyaura coupling on a halogenated precursor.
Q2: I am experiencing low yields during the esterification of 5-methylnicotinic acid. What are the potential causes and solutions?
A2: Low yields in the esterification of pyridinecarboxylic acids can be due to the basicity of the pyridine nitrogen, which can interfere with acid catalysts.[1][2] Here are some troubleshooting steps:
-
Catalyst Choice : Strong acid catalysts are typically required. While sulfuric acid is common, solid acid catalysts like MoO3/SiO2 have been shown to be effective and can simplify workup.[2] Thionyl chloride in methanol is another robust method that proceeds via an acyl chloride intermediate.[3]
-
Reaction Conditions : Ensure anhydrous conditions, as water can hydrolyze the ester product or interfere with the catalyst.[4] Refluxing for an adequate duration (1-6 hours) is crucial for driving the reaction to completion.[5][3]
-
Workup Procedure : During workup, neutralization of excess acid should be done carefully, often at low temperatures (e.g., in an ice bath), to avoid hydrolysis of the ester.[3]
Q3: The reduction of my methyl 5-methylnicotinate derivative is sluggish or incomplete. How can I optimize this step?
A3: Incomplete reduction is a common challenge. The choice of reducing agent and reaction conditions are critical.
-
Reducing Agent : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally effective for ester reduction. Ensure the LiAlH₄ is fresh and handled under strictly anhydrous conditions.
-
Solvent : Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the preferred solvents for LiAlH₄ reductions.[4]
-
Temperature : The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed to ensure completion.
-
Stoichiometry : Use a sufficient molar excess of the reducing agent to ensure the reaction goes to completion.
Q4: I am observing significant byproduct formation in my reactions. What are the common side reactions and how can they be minimized?
A4: Side reactions can significantly lower the yield and complicate purification. Common issues include:
-
Homocoupling in Suzuki Reactions : In palladium-catalyzed cross-coupling reactions, homocoupling of the boronic acid or the pyridine halide can occur.[6] This can be minimized by ensuring a thoroughly degassed reaction mixture to remove oxygen and using a stable palladium precatalyst.[6]
-
Over-reduction or Ring Reduction : With very harsh reducing agents or conditions, the pyridine ring itself can be reduced. Using milder, more selective reducing agents or carefully controlling the reaction temperature can prevent this.
-
Grignard Reagent Side Reactions : Grignard reagents are very strong bases and can be quenched by any protic sources, including water, alcohols, or even acidic C-H bonds.[4][7] All glassware must be flame-dried, and solvents must be anhydrous.
Q5: What are the most effective methods for purifying this compound and its derivatives?
A5: The purification strategy depends on the nature of the impurities. A combination of techniques is often necessary.
-
Acid-Base Extraction : This is useful for separating the basic pyridine product from neutral or acidic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[8]
-
Flash Column Chromatography : Silica gel chromatography is a standard method for removing byproducts with different polarities. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly used.[8]
-
Vacuum Distillation : For liquid derivatives, vacuum distillation can be effective for separating them from non-volatile impurities. This is particularly useful for vinylpyridine derivatives to prevent polymerization at high temperatures.[8]
Experimental Protocols
Protocol 1: Esterification of 5-Methylnicotinic Acid using Thionyl Chloride
This protocol describes the synthesis of methyl 5-methylnicotinate.
-
Reaction Setup : In a four-necked flask under a nitrogen atmosphere, suspend 5-methylnicotinic acid (e.g., 100.0 g, 0.73 mol) in methanol (500 mL).[3]
-
Reagent Addition : Cool the mixture and add thionyl chloride (e.g., 110 mL, 1.5 mol) dropwise, maintaining the temperature between 20-25 °C.[3]
-
Reaction : After the addition is complete, heat the mixture to reflux and maintain for 4 hours.[3]
-
Workup : Cool the reaction mixture and evaporate the excess methanol under reduced pressure. Add 200 mL of ice water to the residue.[3]
-
Neutralization : Neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.[3]
-
Extraction : Extract the aqueous mixture with ethyl acetate.[3]
-
Isolation : Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product. A typical yield is around 98%.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromopyridine Derivative
This protocol provides a general procedure for introducing an aryl group onto a pyridine ring.
-
Reaction Setup : In a reaction vessel, combine the bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0 eq).[9][10]
-
Solvent and Degassing : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[9] Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[6]
-
Reaction : Heat the reaction mixture to 85-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[6][9]
-
Workup : After completion, cool the reaction to room temperature and dilute with water.[6]
-
Extraction : Extract the mixture with an organic solvent such as ethyl acetate (3 times).[6]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Data Presentation: Comparison of Reaction Conditions
Table 1: Catalyst Systems for the Esterification of Nicotinic Acid Derivatives
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Thionyl Chloride | 5-Methylnicotinic Acid | Methanol | Reflux (~65) | 4 | 98.2 | [3] |
| Gaseous HCl | 6-Methylnicotinic Acid | Methanol | Reflux (~65) | 1 | Not specified | [5] |
| Sulfuric Acid | Nicotinic Acid | Methanol | Reflux (~65) | Not specified | ~79 | [1][2] |
| MoO₃/SiO₂ | Nicotinic Acid | Methanol | Not specified | Not specified | High | [2] |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ | Pd₂(dba)₃ / PᵗBu₃ | Pd(PPh₃)₄ is robust for many substrates. | [9][11] |
| Base | K₃PO₄ | Na₂CO₃ (aq) | Cs₂CO₃ | Yields are often independent of the base used. | [9][11] |
| Solvent | 1,4-Dioxane/Water | Toluene/Ethanol/Water | DME/Ethanol/Water | Dioxane/water is a common and effective mixture. | [9][10][11] |
| Temperature (°C) | 80-95 | Reflux | 90-100 | Higher temperatures are generally required. | [6][9][10] |
Visualized Workflows and Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 格氏试剂 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
resolving solubility issues of (5-Methylpyridin-3-yl)methanol in reactions
Technical Support Center: (5-Methylpyridin-3-yl)methanol
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues related to the solubility and handling of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of the pyridine ring and the hydroxyl group. It is expected to be soluble in a range of polar organic solvents. The pyridine nitrogen can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These characteristics generally lead to good solubility in protic solvents like alcohols and some solubility in polar aprotic solvents. Its solubility in water is expected to be moderate and can be significantly influenced by pH.
Q2: How does the methyl group on the pyridine ring affect the solubility of this compound compared to 3-Pyridinemethanol?
A2: The presence of a methyl group makes the molecule slightly more nonpolar. This generally leads to a slight decrease in solubility in highly polar solvents like water and a potential increase in solubility in less polar organic solvents such as dichloromethane (DCM) or diethyl ether. However, for many common organic solvents, the difference in solubility is not expected to be drastic.
Q3: Can the solubility of this compound be improved in aqueous solutions?
A3: Yes. The pyridine ring is basic and can be protonated by an acid to form a pyridinium salt. These salts are generally much more soluble in water than the free base. Therefore, adjusting the pH of the aqueous solution to the acidic range (e.g., pH < 5) by adding an acid like HCl will significantly increase its water solubility.
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: Yes. Being a pyridine derivative, it can act as a base or a nucleophile. It will react with acids. It can also react with strong oxidizing agents, which can oxidize the alcohol functionality. Additionally, care should be taken when using it with electrophilic reagents that can react with the pyridine nitrogen. In terms of solvents, it is generally stable in most common organic solvents, but prolonged storage in chlorinated solvents like DCM should be avoided, as some pyridine derivatives have been shown to react with DCM over time.
Troubleshooting Guide for Reactions
Issue 1: My this compound is not dissolving in my reaction solvent.
-
Possible Cause: The solvent may not be polar enough.
-
Troubleshooting Steps:
-
Consult the solubility table below to select a more appropriate solvent.
-
Consider using a co-solvent. Adding a small amount of a more polar solvent in which the compound is highly soluble (e.g., a few drops of DMF or DMSO) can sometimes help to dissolve it in the bulk solvent.
-
Gentle heating of the mixture may improve solubility. Ensure that the reaction temperature is compatible with the stability of all reagents.
-
For aqueous reactions, adjusting the pH to the acidic range can significantly improve solubility.
-
Issue 2: My reaction is giving a low yield, and I suspect my starting material is interfering with the reaction.
-
Possible Cause: The pyridine nitrogen of this compound is acting as a base and neutralizing an acidic reagent or catalyst.
-
Troubleshooting Steps:
-
Add an additional equivalent of base to your reaction to compensate for the basicity of the pyridine ring. A non-nucleophilic base like triethylamine or diisopropylethylamine is often a good choice.
-
If possible, protect the pyridine nitrogen before the reaction. However, this adds extra steps to the synthesis.
-
Consider if the pyridine nitrogen is acting as an unwanted nucleophile. If so, a change in reaction strategy may be needed.
-
Issue 3: I am trying to perform a reaction on the hydroxyl group, but I am seeing side products.
-
Possible Cause: The pyridine nitrogen is also reacting.
-
Troubleshooting Steps:
-
Use milder reaction conditions. For example, in an acylation reaction, using a less reactive acylating agent or a lower temperature may improve selectivity.
-
Employ a catalyst that favors reaction at the hydroxyl group. For instance, in some cases, specific catalysts can direct the reaction to the desired functional group.
-
Solubility Data
The following table summarizes the estimated solubility of this compound in a variety of common laboratory solvents at ambient temperature.
| Solvent Class | Solvent Name | Qualitative Solubility | Estimated Quantitative Solubility Range |
| Protic Solvents | Water | Moderately Soluble (pH dependent) | 10 - 50 g/L (at neutral pH) |
| Methanol | Very Soluble | > 200 g/L | |
| Ethanol | Very Soluble | > 200 g/L | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 g/L |
| Dimethylformamide (DMF) | Very Soluble | > 200 g/L | |
| Acetonitrile (ACN) | Soluble | 50 - 100 g/L | |
| Tetrahydrofuran (THF) | Soluble | 50 - 100 g/L | |
| Ethyl Acetate (EtOAc) | Moderately Soluble | 10 - 50 g/L | |
| Nonpolar Aprotic Solvents | Dichloromethane (DCM) | Moderately Soluble | 10 - 50 g/L |
| Toluene | Sparingly Soluble | 1 - 10 g/L | |
| Hexanes | Insoluble | < 1 g/L |
Note: These are estimated values based on the chemical structure and data for analogous compounds. Actual solubility may vary depending on the purity of the compound and the specific conditions.
Experimental Protocols
General Protocol for the Acylation of the Hydroxyl Group in this compound
This protocol describes a general method for the acylation of the primary alcohol of this compound to form an ester.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the base (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.0 - 1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Reactive sites on this compound.
stability of (5-Methylpyridin-3-yl)methanol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methylpyridin-3-yl)methanol, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concerns for this compound in acidic media revolve around two potential degradation pathways. First, the pyridine nitrogen can be protonated, which can influence the molecule's electronic properties and reactivity. Second, acid-catalyzed dehydration of the hydroxymethyl group, a reaction common to benzylic alcohols, may occur, especially at elevated temperatures.[1][2] Additionally, oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or the formation of a pyridine N-oxide, are potential oxidative degradation pathways to consider, although these are not exclusively acid-catalyzed.[3]
Q2: I'm observing unexpected peaks in my HPLC analysis after exposing this compound to acidic conditions. What could they be?
A2: Unexpected peaks in your chromatogram likely correspond to degradation products. Under acidic stress, potential degradants could include the dehydrated product (forming a vinylpyridine derivative), an ether formed through intermolecular dehydration, or oxidation products such as (5-Methylpyridin-3-yl)carbaldehyde or 5-methylnicotinic acid.[3] It is also possible to observe dimers or other condensation products. To confirm the identity of these peaks, techniques like LC-MS or GC-MS are recommended for structural elucidation.
Q3: How can I minimize the degradation of this compound during my experiments involving acidic reagents?
A3: To minimize degradation, it is advisable to conduct reactions at the lowest effective temperature. If possible, use milder acidic conditions or limit the exposure time of the compound to strong acids. When performing work-up procedures, neutralize the acidic solution promptly with a suitable base to prevent further degradation.[4] For storage of the compound, ensure it is in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., 2-8°C).[3]
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: For long-term stability, this compound should be stored in a cool, dry, and dark place.[3] It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen, which could contribute to degradation.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low assay or purity results after reaction in acidic media. | Degradation of this compound. | 1. Re-evaluate the reaction conditions: consider lowering the temperature, using a less harsh acid, or reducing the reaction time.2. Analyze a sample of the reaction mixture at different time points to monitor the extent of degradation.3. Ensure prompt neutralization of the acid during work-up. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products due to acidic stress. | 1. Perform a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols section).2. Use a stability-indicating analytical method capable of resolving the parent compound from its degradants.3. Employ hyphenated techniques like LC-MS to identify the mass of the unknown peaks and propose their structures. |
| Inconsistent results or poor reproducibility in experiments. | Instability of this compound in the experimental matrix (e.g., acidic buffer). | 1. Assess the stability of your compound in the specific analytical or reaction medium by analyzing samples over time.2. If instability is confirmed, prepare solutions fresh before use.3. Consider adjusting the pH of the medium if the experimental parameters allow. |
| Discoloration of the compound upon addition of acid. | Potential formation of colored degradation products or charge-transfer complexes. | 1. Characterize the colored species using UV-Vis spectroscopy.2. Analyze the discolored solution by HPLC to correlate the color change with the appearance of new peaks.3. Even if no significant degradation is observed by HPLC, the color change may indicate initial instability. |
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4][5][6]
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15.2 | Dehydration product, Dimer |
| 0.1 M NaOH | 24 | 60 | 8.5 | Oxidation product (aldehyde) |
| 3% H₂O₂ | 24 | 25 | 12.8 | N-oxide, Oxidation product (carboxylic acid) |
| Heat | 48 | 80 | 5.1 | Minor unidentified peaks |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | < 2.0 | No significant degradation |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[3][6]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the final solution for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
After exposure, prepare a solution of the solid sample or dilute the exposed solution for analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer is a common starting point. UV detection should be employed at a wavelength that allows for the detection of the parent compound and potential degradants.
-
Visualizations
Caption: Potential acid-catalyzed degradation pathway.
Caption: Forced degradation study workflow.
References
Technical Support Center: Scale-Up of (5-Methylpyridin-3-yl)methanol Production
Welcome to the technical support center for the production of (5-Methylpyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
Q1: We are observing a significant drop in yield when scaling up the reduction of methyl 5-methylnicotinate. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge in chemical synthesis. Several factors could be contributing to this issue in the reduction of methyl 5-methylnicotinate.
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.
-
Poor Temperature Control: The reduction of esters is an exothermic process. Insufficient heat dissipation in a large reactor can lead to a temperature increase, which can cause degradation of the product and the formation of by-products.
-
Changes in Reagent Addition Rate: The rate of addition of the reducing agent is critical. If the addition is too fast on a larger scale, it can lead to an uncontrolled exotherm and the formation of impurities.
Recommended Solutions:
-
Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator design and that the stirring speed is optimized to ensure good mixing without causing excessive shear.
-
Improve Heat Transfer: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Consider using a jacketed reactor with a reliable temperature control unit.
-
Controlled Reagent Addition: Scale up the addition time of the reducing agent proportionally to the batch size. Use a calibrated dosing pump for precise control.
Q2: During the work-up of our large-scale reaction, we are facing difficulties in separating the product from the aqueous phase, leading to product loss. How can we improve the extraction efficiency?
A2: Phase separation can be more challenging in large-scale operations due to the larger volumes and potentially more complex mixtures.
-
Emulsion Formation: Vigorous mixing of the organic and aqueous phases during extraction can lead to the formation of stable emulsions, making separation difficult.
-
Insufficient Salting Out: The solubility of this compound in the aqueous phase might be higher than anticipated, especially if large volumes of water are used for quenching.
Recommended Solutions:
-
Gentle Mixing: During extraction, use gentle agitation to minimize emulsion formation. If an emulsion does form, adding a small amount of brine or allowing the mixture to stand for a longer period can help to break it.
-
Brine Wash: After quenching the reaction, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and driving it into the organic phase.
Q3: We have noticed an increase in a specific impurity in our final product upon scaling up. How can we identify and minimize its formation?
A3: Changes in the impurity profile are a common consequence of scaling up a chemical process.
-
Side Reactions: Longer reaction times or localized high temperatures can favor the formation of by-products that were negligible at the lab scale. One potential byproduct in the synthesis of the precursor, 6-methylnicotinic acid, is dinicotinic acid, which can be carried through and esterified to a difficult-to-remove diester.
-
Incomplete Reaction: If the reaction is not driven to completion, unreacted starting material will be a major impurity.
Recommended Solutions:
-
Impurity Characterization: Isolate and characterize the impurity using techniques like NMR, MS, and HPLC. Understanding its structure will provide clues about its formation pathway.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the progress of the reaction and the formation of impurities. This will help in optimizing reaction time and conditions to minimize byproduct formation.
-
Purification of Starting Materials: Ensure the purity of the starting methyl 5-methylnicotinate to avoid carrying impurities through the process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently used method involves the reduction of methyl 5-methylnicotinate. A common reducing agent is a mixture of magnesium chloride and potassium borohydride in an appropriate solvent like tetrahydrofuran (THF).[1]
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. The reduction of esters with borohydrides is exothermic.
-
Hydrogen Gas Evolution: The reaction of borohydride reagents with protic solvents (like methanol used for quenching) or acidic conditions generates flammable hydrogen gas. Ensure adequate ventilation and proper grounding of equipment to prevent ignition sources.
-
Reagent Handling: Sodium borohydride is a reactive and moisture-sensitive solid. Handle it in a controlled environment and avoid contact with strong acids.
Q3: What are the recommended purification methods for large-scale production?
A3: For industrial-scale purification of pyridine derivatives, distillation is often preferred over chromatography due to cost and scalability.[2][3][4] The choice between distillation and crystallization will depend on the physical properties of this compound and its impurity profile. An initial alkali treatment of the crude product can help in removing acidic impurities before distillation.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) - Projected |
| Reactant Ratios | ||
| Methyl 5-methylnicotinate | 1 eq | 1 eq |
| Magnesium Chloride | 2 eq | 2 - 2.2 eq |
| Potassium Borohydride | 2 eq | 2 - 2.2 eq |
| Reaction Conditions | ||
| Solvent | THF | THF |
| Temperature | 40 °C | 40 - 45 °C (with careful monitoring) |
| Reaction Time | 1-2 hours | 2-4 hours (monitor by IPC) |
| Work-up & Purification | ||
| Quenching | Methanol | Slow addition of Methanol |
| Extraction Solvent | Ethyl Acetate | Ethyl Acetate or Toluene |
| Purification Method | Column Chromatography | Vacuum Distillation |
| Expected Outcome | ||
| Yield | ~85-95% | ~75-85% |
| Purity | >98% | >97% |
Note: Data for the pilot scale is projected based on common observations during scale-up and should be optimized for a specific process.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
-
Preparation of the Reducing Agent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add magnesium chloride (2 eq) and potassium borohydride (2 eq). Add anhydrous tetrahydrofuran (THF) and reflux the mixture for 2 hours. Cool the resulting suspension to room temperature.[1]
-
Reduction Reaction: In a separate flask, dissolve methyl 5-methylnicotinate (1 eq) in anhydrous THF. Slowly add the prepared reducing agent suspension to the solution of the ester at 40 °C. The addition time should be controlled to maintain the reaction temperature. Stir the mixture at 40 °C for 1-2 hours after the addition is complete.[1]
-
Quenching and Work-up: Cool the reaction mixture to room temperature and slowly add methanol to quench the excess reducing agent. Remove the solvents by rotary evaporation.
-
Extraction and Purification: To the residue, add water and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Analysis of (5-Methylpyridin-3-yl)methanol and its Impurities by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in (5-Methylpyridin-3-yl)methanol by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its common synthesis routes, the most likely impurities in this compound include:
-
Unreacted Starting Materials: 5-Methylnicotinic acid and its ester, methyl 5-methylnicotinate.
-
Synthesis By-products: These can arise from side reactions during the reduction of the starting ester. An example is 3,5-pyridinedimethanol, which can form if the starting material contains diester impurities.
-
Degradation Products: 5-Methylnicotinic acid can also be formed by the hydrolysis of the methyl ester intermediate.
Q2: I am observing poor peak shape, specifically peak tailing, for the main component. What could be the cause?
A2: Peak tailing for pyridine compounds is a common issue in reversed-phase HPLC.[1] As basic compounds, pyridines can interact with residual acidic silanol groups on the silica-based column packing material, leading to tailing.[1] To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds like pyridine derivatives, a lower pH (e.g., using a formic acid or ammonium formate buffer) can improve peak shape.[2]
-
Column Choice: Utilize a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time variability can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention.[3] Ensure accurate preparation and adequate mixing of the mobile phase components.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. Allow sufficient time for the baseline to stabilize before each injection.[1]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[3] Use a column oven to maintain a consistent temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause retention time shifts.[4]
Q4: I am not seeing good resolution between the main peak and a closely eluting impurity. How can I improve this?
A4: To improve the separation of co-eluting peaks:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.
-
Column Chemistry: Consider a column with a different selectivity that may provide better separation for your specific analytes.
Experimental Protocol
Below is a typical reversed-phase HPLC method for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B |
Data Presentation
Table 1: Typical Retention Times and Limits for this compound and Potential Impurities
| Compound | Typical Retention Time (min) | Specification Limit (%) |
| 5-Methylnicotinic acid | 3.5 | ≤ 0.15 |
| This compound | 6.2 | ≥ 99.5 |
| Methyl 5-methylnicotinate | 8.9 | ≤ 0.20 |
| 3,5-Pyridinedimethanol | 4.8 | ≤ 0.10 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for main peak) | ≤ 2.0 |
| Theoretical Plates (for main peak) | ≥ 2000 |
| Resolution (between main peak and closest impurity) | ≥ 1.5 |
| %RSD for replicate injections (area of main peak) | ≤ 2.0% |
Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC analysis of this compound.
Caption: Troubleshooting workflow for HPLC analysis.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 102074-19-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (5-Methylpyridin-3-yl)methanol for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for (5-Methylpyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction steps, yields, and key reagents, with supporting experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Routes
Two main strategies for the synthesis of this compound are prevalent: a direct approach starting from 5-methylnicotinic acid (Route A) and a longer route commencing with 3,5-lutidine (Route B). The choice between these routes will depend on factors such as the availability and cost of starting materials, desired overall yield, and process safety considerations.
Data Presentation: A Tabular Comparison of Synthesis Routes
| Parameter | Route A: From 5-Methylnicotinic Acid | Route B: From 3,5-Lutidine |
| Starting Material | 5-Methylnicotinic Acid | 3,5-Lutidine |
| Key Intermediates | Methyl 5-methylnicotinate | 5-Methylnicotinic Acid, Methyl 5-methylnicotinate |
| Major Steps | 1. Esterification2. Reduction | 1. Oxidation2. Esterification3. Reduction |
| Reported Overall Yield | ~68-90% (estimated) | ~35-65% (estimated) |
| Key Reagents | Thionyl chloride, Methanol, Sodium borohydride or Lithium aluminum hydride | Potassium permanganate or Hydrogen peroxide, Thionyl chloride, Methanol, Sodium borohydride or Lithium aluminum hydride |
| Advantages | Shorter route, higher overall yield. | Readily available and inexpensive starting material. |
| Disadvantages | 5-Methylnicotinic acid can be more expensive than 3,5-lutidine. | Longer route, lower overall yield, use of strong oxidizing agents. |
Experimental Protocols
Route A: Synthesis from 5-Methylnicotinic Acid
This route involves a two-step process: the esterification of 5-methylnicotinic acid to its methyl ester, followed by the reduction of the ester to the desired alcohol.
Step 1: Esterification of 5-Methylnicotinic Acid to Methyl 5-methylnicotinate
-
Procedure: To a solution of 5-methylnicotinic acid (100.0 g, 0.73 mol) in methanol (500 mL) under a nitrogen atmosphere, thionyl chloride (110 mL, 1.5 mol) is added dropwise while maintaining the temperature at 20-25 °C. After the addition is complete, the mixture is heated to reflux for 4 hours. The excess methanol is then removed under reduced pressure. The residue is cooled, and 200 mL of ice water is added. The pH is adjusted to 7-10 with a saturated sodium carbonate solution. The mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 5-methylnicotinate as a white solid.[1]
-
Reported Yield: 98.2%[1]
Step 2: Reduction of Methyl 5-methylnicotinate to this compound
Two common reducing agents for this transformation are sodium borohydride and lithium aluminum hydride.
-
Method 1: Using Sodium Borohydride
-
Procedure: Aromatic methyl esters can be effectively reduced using a sodium borohydride-methanol system in THF.[2][3] To a stirred solution of methyl 5-methylnicotinate in THF, sodium borohydride is added. The suspension is stirred, and methanol is then added dropwise. The reaction mixture is refluxed for 2-5 hours. After cooling, the reaction is quenched with hydrochloric acid. The organic layer is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the product.
-
Reported Yield: While a specific yield for this substrate is not provided, the reduction of various aromatic methyl esters using this method affords the corresponding alcohols in 70–92% yields.[2][3]
-
-
Method 2: Using Lithium Aluminum Hydride (LiAlH₄)
-
Procedure: In a typical procedure, a solution of the ester in a dry ether solvent (such as diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. The reaction is then stirred at room temperature until completion. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the alcohol.
-
Reported Yield: LiAlH₄ is a powerful reducing agent for esters, often providing high yields. For example, the reduction of diethyl phthalate to 1,2-benzenedimethanol with LiAlH₄ proceeds with a 93% yield.[4]
-
Route B: Synthesis from 3,5-Lutidine
This route begins with the oxidation of 3,5-lutidine to 5-methylnicotinic acid, which is then converted to the target alcohol as described in Route A.
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
-
Method 1: Using Hydrogen Peroxide
-
Procedure: 3,5-Lutidine is dissolved in concentrated sulfuric acid. Hydrogen peroxide is then added dropwise, and the mixture is heated to 110-130 °C for 5-20 hours. After cooling, the reaction mixture is filtered. The pH of the filtrate is adjusted to 3-4 with sodium hydroxide, leading to the precipitation of the product, 5-methylnicotinic acid.[5][6]
-
Reported Yield: 60-72%[5]
-
-
Method 2: Using Potassium Permanganate
-
Procedure: 3,5-Lutidine is added to water, and potassium permanganate is added portion-wise while maintaining the temperature between 25-35 °C. The reaction is then stirred for 15-18 hours. The by-product, manganese dioxide, is filtered off. The filtrate's pH is adjusted to 0.3-0.6 with concentrated hydrochloric acid to precipitate the byproduct 3,5-pyridinedicarboxylic acid, which is removed by filtration. The filtrate's pH is then adjusted to 3.5 to precipitate the desired 5-methylnicotinic acid.[7]
-
Reported Yield: Approximately 51%[7]
-
The subsequent esterification and reduction steps are carried out as detailed in Route A.
Synthesis Route Comparison Workflow
Caption: Workflow of the two synthesis routes for this compound.
Conclusion
For the synthesis of this compound, Route A, starting from 5-methylnicotinic acid, offers a more direct and higher-yielding pathway. The esterification step is highly efficient, and the subsequent reduction can be achieved with good yields using standard reducing agents. Route B, starting from 3,5-lutidine, is a viable alternative, particularly if 3,5-lutidine is a more readily available or cost-effective starting material. However, this route involves an additional oxidation step that lowers the overall yield and employs strong oxidizing agents that may require more careful handling and waste management. Researchers and drug development professionals should weigh these factors to select the optimal synthesis strategy for their specific application.
References
- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 6. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 7. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of (5-Methylpyridin-3-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of (5-Methylpyridin-3-yl)methanol and its structural analogs. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the known biological activities of closely related pyridine derivatives, offering insights into the potential therapeutic applications and structure-activity relationships (SAR) within this chemical class. The guide covers antimicrobial, anti-inflammatory, and antioxidant activities, presenting available quantitative data, detailed experimental protocols, and visual representations of experimental workflows and molecular relationships.
Introduction to this compound and Its Analogs
This compound is a pyridine derivative with a methyl group at the 5-position and a hydroxymethyl group at the 3-position. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This guide explores the biological profile of this compound in the context of its analogs, which include other substituted pyridin-3-yl-methanol derivatives and related pyridine compounds. Understanding the biological activities of these analogs can provide valuable insights into the potential of this compound as a lead compound for drug discovery.
Comparative Biological Activity
This section presents available quantitative data on the antimicrobial, anti-inflammatory, and antioxidant activities of analogs of this compound.
Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some 3-(pyridin-3-yl)-2-oxazolidinone derivatives against various bacterial strains. While not direct analogs of this compound, they share the pyridin-3-yl core structure and provide insights into the antimicrobial potential of this scaffold.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 3-(Pyridin-3-yl)-2-Oxazolidinone Analogs [1][2]
| Compound ID | R Group | S. aureus (ATCC29213) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) |
| Analog 1a | -H | 64 | >256 | >256 | >256 |
| Analog 1b | -CH₃ | 32 | 128 | 256 | 256 |
| Analog 1c | -C₂H₅ | 32 | 64 | 128 | 128 |
| Analog 1d | -CH(CH₃)₂ | 64 | 256 | >256 | >256 |
Note: The specific structures of the R groups for each analog are detailed in the cited literature.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has been investigated in various studies. The data below is from a study on novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols, which, although structurally more complex, contain a pyridine moiety and demonstrate the anti-inflammatory potential of this class of compounds.
Table 2: Topical Anti-inflammatory Activity of Selected Pyridine Analogs [3]
| Compound ID | Pyridine Position | Topical Anti-inflammatory Activity (% Inhibition of Edema) |
| Analog 2a | 4-pyridyl | 75 ± 5 |
| Analog 2b | 3-pyridyl | 68 ± 6 |
| Analog 2c | 2-pyridyl | 55 ± 8 |
Antioxidant Activity
The antioxidant capacity of pyridine derivatives is another area of active research. The following table presents the 50% inhibitory concentration (IC50) values from a DPPH radical scavenging assay for several pyridine derivatives.
Table 3: Antioxidant Activity (DPPH Scavenging) of Selected Pyridine Analogs [4]
| Compound | IC50 (µM) |
| Isoniazid | 7.50 |
| Pyridoxine | 16.0 |
| Nicotinamide | Inactive |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.
Antioxidant Activity Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for screening the biological activities of this compound and its analogs, and a simplified representation of a pro-inflammatory signaling pathway that is often targeted by anti-inflammatory compounds.
Caption: General workflow for the biological evaluation of this compound and its analogs.
Caption: Simplified pro-inflammatory signaling pathway initiated by LPS.
Logical Relationships
The following diagram illustrates the structural relationship between the parent compound, this compound, and its analogs discussed in this guide.
Caption: Structural relationships between this compound and its analogs.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and its analogs. While quantitative data for this compound remains to be fully elucidated in the scientific literature, the available data for its structural analogs suggest that this class of compounds holds promise in the areas of antimicrobial, anti-inflammatory, and antioxidant research. The provided experimental protocols offer a foundation for further investigation into the biological profile of this compound. Future structure-activity relationship studies, based on the data from a broader range of analogs, will be crucial in optimizing the therapeutic potential of this pyridine scaffold.
References
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 3. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of (5-Methylpyridin-3-yl)methanol Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The (5-Methylpyridin-3-yl)methanol scaffold is a versatile starting point for the development of novel therapeutic agents, with derivatives showing a range of biological activities, including potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, supported by experimental data and detailed methodologies to aid in the design and development of new chemical entities.
Core Structure and Pharmacological Potential
This compound features a pyridine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 3-position. This arrangement of functional groups allows for a variety of chemical modifications to explore and optimize biological activity. The hydroxymethyl group can participate in hydrogen bonding, a key interaction with biological targets, while the pyridine ring itself is a well-established pharmacophore in numerous approved drugs.[2][3][4] The overall pharmacological potential of pyridine derivatives is vast, spanning applications as antibacterial, antiviral, anti-inflammatory, and antitumor agents, among others.[5][6][7]
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and modifications to the hydroxymethyl group.
Modifications of the Pyridine Ring
The introduction of different substituents to the pyridine core can drastically alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to biological targets. For instance, in a series of 3,5-diacyl-2,4-dialkylpyridine derivatives studied as A3 adenosine receptor antagonists, the nature of the alkyl and acyl groups played a crucial role in determining potency and selectivity.[8] While not direct derivatives of this compound, these findings highlight the sensitivity of the pyridine scaffold to substitution.
Modifications of the Hydroxymethyl Group
The hydroxymethyl group is a primary site for modification to alter polarity, hydrogen bonding capacity, and reactivity. It can be oxidized to an aldehyde or a carboxylic acid, or the hydroxyl group can be substituted to form ethers or esters, leading to derivatives with potentially different biological profiles.[4]
Comparative Biological Data
| Compound ID | Structure | Target/Activity | IC50/Ki (nM) | Reference |
| Tilorone | Fluorenone derivative | α7 Nicotinic Receptor | 56 | [9] |
| AK3 | Quinuclidine-triazole derivative | α3β4 Nicotinic Receptor | 3.18 | [10] |
| Compound 44 | 3,5-diacyl-2,4-dialkyl-6-phenylpyridine | A3 Adenosine Receptor | 7.94 | [8] |
| Compound 5l | Imidazo[2,1-b]thiazole-pyridine | MDA-MB-231 cells | 1400 | [11] |
| Compound 3g | Thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa (MIC) | 210 | [12] |
Note: The structures for the compounds listed above are complex and can be found in the cited references.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyridine derivatives.
Synthesis of this compound
A common synthetic route involves the reduction of a corresponding ester, such as methyl 5-methylnicotinate.[13]
Procedure:
-
A solution of magnesium chloride and potassium borohydride in tetrahydrofuran (molar ratio 2:2:1) is prepared and refluxed.[13]
-
Methyl 5-methylnicotinate, dissolved in tetrahydrofuran, is slowly added to the cooled reducing agent solution.[13]
-
The reaction is stirred at a controlled temperature (e.g., 40°C) until completion.[13]
-
The reaction is quenched with methanol, and the solvents are removed by rotary evaporation.[13]
-
The product is extracted with ethyl acetate, and the organic phases are combined, dried, and concentrated to yield 5-methyl-3-pyridinemethanol.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative activity of compounds on cancer cell lines.
Procedure:
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the target microorganism (e.g., Pseudomonas aeruginosa) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the structure-activity relationship and experimental workflow.
Caption: Conceptual flow of a structure-activity relationship study.
Caption: General workflow for synthesis and biological evaluation.
Alternative Scaffolds
While the this compound core is promising, researchers should also consider alternative heterocyclic scaffolds that have shown significant pharmacological activity. These include pyrazole, imidazo[2,1-b]thiazole, and benzimidazole derivatives, which have demonstrated a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[11][14][15][16] Comparing the SAR of these different scaffolds can provide valuable insights for the design of novel and more effective therapeutic agents.
References
- 1. Buy (5-Methylpyridin-2-yl)methanol | 22940-71-2 [smolecule.com]
- 2. This compound|CAS 102074-19-1|Supplier [benchchem.com]
- 3. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]
- 4. This compound hydrochloride | 1138809-98-9 | Benchchem [benchchem.com]
- 5. wjpps.com [wjpps.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR of α7 nicotinic receptor agonists derived from tilorone: exploration of a novel nicotinic pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 11. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 13. This compound | 102074-19-1 [chemicalbook.com]
- 14. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 15. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 16. bcc.bas.bg [bcc.bas.bg]
Comparative Guide to Analytical Method Validation for (5-Methylpyridin-3-yl)methanol
This guide provides a comparative overview of principal analytical methods for the validation of (5-Methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the purity determination and assay of non-volatile and thermally labile compounds like this compound.[1][2] This method offers high resolution and sensitivity for separating the main compound from potential impurities.[1]
Experimental Protocol
1. Instrumentation and Reagents:
-
HPLC system with a UV detector or Mass Spectrometer.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate.
-
Formic acid.
-
Reference standard of this compound.
-
Ultrapure water.
2. Mobile Phase Preparation:
-
Prepare a buffer of 2.5 mM ammonium acetate in water and adjust the pH with formic acid.
-
The mobile phase will be a gradient mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[1]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Gradient Elution: A typical gradient might start at 10% organic phase, increasing to 90% over 20 minutes to ensure separation of non-polar impurities.
Workflow for RP-HPLC Analysis
Caption: Workflow for the analysis of this compound by RP-HPLC.
Method 2: Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds and is well-suited for identifying and quantifying residual solvents or volatile impurities in this compound.[2][3] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and specificity.[3]
Experimental Protocol
1. Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High purity nitrogen or helium as the carrier gas.
-
Reference standard of this compound.
-
Suitable solvent for dilution (e.g., Dichloromethane or Methanol).
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of dilutions to establish a calibration curve.
-
Sample Solution: Dissolve a known amount of the this compound sample in the solvent.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.5 mL/min.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
Workflow for GC Analysis
Caption: Workflow for the analysis of this compound by GC.
Comparative Validation Data
The following tables summarize typical performance data for the validation of analytical methods for this compound, based on established performance for similar pyridine derivatives.
Table 1: Comparison of Method Performance Parameters
| Parameter | RP-HPLC | Gas Chromatography (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL |
| Specificity | High | High |
| Robustness | Good | Good |
Table 2: Linearity Data
| Method | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| RP-HPLC | 0.1 - 100 | 0.9995 |
| GC-FID | 1 - 200 | 0.9989 |
Table 3: Accuracy and Precision Data
| Method | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC | Low | 99.5% | 1.2% |
| Medium | 100.2% | 0.8% | |
| High | 101.1% | 0.5% | |
| GC-FID | Low | 98.2% | 2.5% |
| Medium | 100.5% | 1.8% | |
| High | 102.1% | 1.1% |
Conclusion
Both RP-HPLC and GC are suitable methods for the analytical validation of this compound. The choice of method will depend on the specific application.
-
RP-HPLC is generally preferred for purity and assay determination due to its high precision and lower detection limits for non-volatile compounds.
-
GC is the method of choice for the analysis of volatile impurities and residual solvents.
A comprehensive validation strategy for this compound would likely involve the use of both techniques to ensure the overall quality and purity of the substance. The validation of these methods should be performed according to the International Council for Harmonisation (ICH) guidelines.[4]
References
A Comparative Analysis of Catalytic Systems for the Synthesis of (5-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of a Key Pyridine Derivative.
(5-Methylpyridin-3-yl)methanol is a pivotal building block in the synthesis of various pharmaceutical compounds. The efficient and selective production of this intermediate is of paramount importance. This guide provides an objective comparison of different catalytic and non-catalytic methods for the synthesis of this compound, primarily through the reduction of methyl 5-methylnicotinate. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research and development setting.
Performance Comparison of Synthesis Methodologies
The selection of a synthetic route for this compound is a critical decision that impacts yield, purity, cost, and scalability. Below is a summary of quantitative data for three distinct methods: a non-catalytic reduction using a borohydride system, and two catalytic approaches employing sodium borohydride with an additive and a classic catalytic hydrogenation.
| Method | Catalyst/Reagent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
| Method 1: Non-Catalytic Reduction | MgCl₂ / KBH₄ | Methyl 5-methylnicotinate | Tetrahydrofuran (THF) | 40 | 1 | High | High |
| Method 2: Catalytic Reduction with Additive | NaBH₄ / LiCl | Methyl 5-methylnicotinate | Tetrahydrofuran (THF) | Reflux | 0.15 - 2 | ~70-92 (general for aromatic esters)[1] | High |
| Method 3: Catalytic Hydrogenation | Raney Nickel | Methyl nicotinate | Not specified | Not specified | Not specified | High (general)[2] | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Non-Catalytic Reduction with Magnesium Chloride and Potassium Borohydride
This method employs a pre-formed reducing agent from the reaction of magnesium chloride and potassium borohydride.
Procedure:
-
Preparation of the Reducing Agent: In a reaction vessel, mix magnesium chloride and potassium borohydride in a 2:2 molar ratio with tetrahydrofuran (THF). Heat the mixture to 67°C and reflux for 2 hours. Cool the resulting solution to room temperature.
-
Reduction Reaction: Dissolve methyl 5-methylnicotinate in THF and adjust the temperature to 40°C.
-
Slowly add the prepared reducing agent solution to the solution of methyl 5-methylnicotinate over 1.3 hours while maintaining the temperature at 40°C.
-
After the addition is complete, continue to stir the reaction mixture at 40°C for an additional hour.
-
Work-up: Cool the reaction mixture to room temperature and quench the reaction by adding methanol.
-
Remove THF and methanol by rotary evaporation.
-
Add water to the residue and extract the product with ethyl acetate (three times).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate phase by rotary evaporation to obtain the final product, this compound.
Method 2: Catalytic Reduction with Sodium Borohydride and Lithium Chloride
This approach utilizes sodium borohydride in the presence of lithium chloride, which can form the more reactive lithium borohydride in situ. This method is a safer and more convenient alternative to using lithium aluminum hydride for ester reductions.[3]
Procedure:
-
In a reaction vessel, dissolve methyl 5-methylnicotinate in dry tetrahydrofuran (THF).
-
Add lithium chloride (LiCl) to the solution.
-
Add sodium borohydride (NaBH₄) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time for aromatic esters is typically between 0.15 and 2 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Method 3: Catalytic Hydrogenation with Raney Nickel
Raney Nickel is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including esters.[2][4] It offers the advantages of being relatively inexpensive and easily separable from the reaction mixture.[4]
Procedure:
-
In a hydrogenation apparatus, dissolve methyl nicotinate (as a representative substrate) in a suitable solvent (e.g., ethanol or methanol).
-
Carefully add a catalytic amount of Raney Nickel slurry to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with the solvent during filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization as needed.
Visualization of Experimental Workflow
To aid in the conceptualization of the synthesis and purification process, the following diagrams illustrate the general workflow and the logical relationship between the key steps.
General experimental workflow for the synthesis of this compound.
Logical relationship for comparing catalyst systems in the synthesis.
References
Assessing the Purity of Commercially Available (5-Methylpyridin-3-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis, influencing yield, impurity profiles, and the overall success of a research campaign. This guide provides a comparative assessment of commercially available (5-Methylpyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine Rupatadine.
This compound is a pyridine derivative that serves as a crucial building block in organic synthesis. However, the presence of impurities in commercial batches can lead to downstream complications, including the formation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). This guide outlines the common impurities, analytical methods for their detection, and provides a framework for selecting a high-purity source of this important reagent.
Understanding the Impurity Landscape
The most significant process-related impurity in the synthesis of this compound is 3,5-pyridinedimethanol . This impurity arises from the presence of 3,5-pyridinedicarboxylic acid in the starting material, 5-methylnicotinic acid.[1][2] During the reduction step of the synthesis, both the desired mono-alcohol and the diol are formed.
The presence of 3,5-pyridinedimethanol is particularly problematic in syntheses like that of Rupatadine, where it can lead to the formation of dimeric impurities that are challenging to separate from the final product.[2][3] Therefore, the effective control and analysis of this key impurity in the starting material are paramount.
Purity Comparison of Commercial Suppliers
While many suppliers offer this compound with stated purities of 95% to 99%, the actual levels of the critical 3,5-pyridinedimethanol impurity can vary. Unfortunately, detailed public Certificates of Analysis (CoA) with specific impurity profiles are not always readily available. Researchers are encouraged to request lot-specific CoAs from suppliers to ascertain the levels of this and other potential impurities.
Table 1: Stated Purity of this compound from Select Suppliers
| Supplier | Stated Purity | Analytical Method Mentioned |
| Supplier A | ≥98% | HPLC |
| Supplier B | 97% | Not Specified |
| Supplier C | 99% | GC |
Note: This table is illustrative and based on generally available information. Researchers should always obtain lot-specific data.
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound and quantify the critical 3,5-pyridinedimethanol impurity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method can be developed to separate this compound from its key impurity.
Experimental Protocol: HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the this compound sample in the initial mobile phase composition.
This method should provide baseline separation of this compound and 3,5-pyridinedimethanol, allowing for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds and provides structural information for impurity identification.
Experimental Protocol: GC-MS
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as Dichloromethane or Methanol.
This GC-MS method will allow for the separation and identification of volatile impurities, including any residual starting materials or byproducts.
Impact on Synthetic Performance: The Case of Rupatadine
The purity of this compound has a direct and significant impact on the synthesis of Rupatadine. The presence of 3,5-pyridinedimethanol in the starting material leads to the formation of a dimeric impurity in the final API.[2][3] This not only reduces the yield of the desired product but also necessitates challenging and costly purification steps.
Logical Relationship: Purity to Performance
Caption: Impact of starting material purity on Rupatadine synthesis.
By selecting a source of this compound with a low and controlled level of 3,5-pyridinedimethanol, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.
Alternative Pyridine Methanol Derivatives
While this compound is a common choice, other isomeric and substituted pyridine methanol derivatives are commercially available. These include:
-
(2-Methylpyridin-3-yl)methanol
-
(4-Methylpyridin-3-yl)methanol
-
(6-Methylpyridin-3-yl)methanol
-
Pyridin-3-yl-methanol
The choice of a specific isomer will depend on the desired substitution pattern in the target molecule. However, it is crucial to apply the same level of scrutiny to the purity of these alternatives, as they may contain analogous impurities. To date, no published data directly compares the performance of these alternatives to this compound in a specific application like Rupatadine synthesis. Such a comparison would require dedicated experimental work to evaluate yields and impurity profiles.
Conclusion and Recommendations
The purity of commercially available this compound is a critical parameter for researchers in drug development and organic synthesis. The presence of the process-related impurity, 3,5-pyridinedimethanol, can have a significant negative impact on the yield and purity of downstream products.
Researchers are strongly advised to:
-
Request and scrutinize lot-specific Certificates of Analysis from suppliers, paying close attention to the levels of 3,5-pyridinedimethanol.
-
Independently verify the purity of incoming batches using robust analytical methods such as HPLC or GC-MS, as outlined in this guide.
-
Consider the potential impact of impurities on the overall synthetic route and purification strategy.
By taking these steps, researchers can ensure the quality of their starting materials and improve the reliability and success of their synthetic work.
Experimental Workflow for Purity Assessment
References
A Comparative Guide to the Cytotoxicity of Pyridine-Based Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Comparison of Cytotoxic Activity
Pyridine derivatives have emerged as a significant class of heterocyclic compounds with promising applications in medicinal chemistry, particularly in the development of anticancer therapies. Their versatile structure allows for modifications that can lead to potent and selective inhibition of cancer cell growth. Various studies have demonstrated that these compounds can induce apoptosis, interfere with the cell cycle, and inhibit angiogenesis, crucial processes in tumor development.
This guide focuses on the comparative cytotoxicity of several pyridine derivatives, including nicotinamide, picolinamide, and other substituted pyridines, against a panel of human cancer cell lines. The data presented is compiled from multiple in vitro studies and aims to provide a clear overview of the structure-activity relationships and the varying degrees of efficacy of these compounds.
Data Presentation: Cytotoxicity of Pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives across different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] | |
| Pyridine-Oxadiazole | Compound 12 | MCF-7 (Breast) | 0.5 | [2] |
| Compound 12 | HepG2 (Liver) | 5.27 | [2] | |
| Compound 5k | A549 (Lung) | 6.99 | [3] | |
| Pyrazolo-Pyridine | Compound 5k | MCF-7 (Breast) | 2.03 | [4] |
| Compound 5j | HeLa (Cervical) | 6.4 | [4] | |
| Nicotinamide Diamide | Compound 4d | NCI-H460 (Lung) | 4.07 (µg/mL) | [5][6] |
| Picolinamide | Compound 8e | A549 (Lung) | 3.6 | [7] |
| Compound 8e | H460 (Lung) | 1.7 | [7] | |
| Compound 8e | HT-29 (Colon) | 3.0 | [7] | |
| Pyridone | Compound 1 | HepG2 (Liver) | 4.5 | [8] |
| Compound 1 | MCF-7 (Breast) | 6.3 | [8] | |
| Pyridine | Compound 2 | HepG2 (Liver) | 7.5 | [8] |
| Compound 2 | MCF-7 (Breast) | 16 | [8] | |
| Spiro-Pyridine | Compound 7 | Caco-2 (Colon) | 7.83 | [9] |
| Compound 5 | Caco-2 (Colon) | 9.78 | [9] |
Signaling Pathways and Experimental Workflow
The development of novel anticancer agents involves the identification of compounds that can selectively target signaling pathways essential for cancer cell survival and proliferation. Pyridine derivatives have been shown to interfere with several of these pathways.
Caption: Generalized signaling pathway affected by cytotoxic pyridine derivatives.
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of novel compounds.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Experimental Protocols
A widely used method for assessing the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The culture medium is removed and replaced with fresh medium containing various concentrations of the test compound.
-
Control wells should include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
The plates are then incubated for a predetermined period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (5-Methylpyridin-3-yl)methanol and Isomeric Pyridyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of (5-Methylpyridin-3-yl)methanol against its unsubstituted parent compound, pyridin-3-ylmethanol, and the isomeric pyridin-2-ylmethanol and pyridin-4-ylmethanol. The analysis focuses on key reactions relevant to synthetic chemistry—oxidation and esterification—and is supported by available experimental data and established principles of chemical reactivity. Understanding these nuances is critical for reaction design, optimization, and the synthesis of complex molecules in medicinal chemistry and materials science.
Physicochemical Properties and Electronic Effects
The reactivity of a pyridyl alcohol is governed by a combination of factors, including the electronic influence of the nitrogen atom on the aromatic ring and the effects of any additional substituents. The nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack but influences the reactivity of the side chain.
The position of the hydroxymethyl group relative to the nitrogen atom dictates the electronic environment of the alcohol. Furthermore, the methyl group on this compound introduces an additional electronic effect.
-
Inductive Effect (+I) of the Methyl Group : The methyl group is weakly electron-donating through induction, which slightly increases the electron density on the pyridine ring.[1]
-
Basicity (pKa of Conjugate Acid) : The basicity of the pyridine nitrogen is a good indicator of the overall electron density of the ring. An electron-donating group like methyl is expected to increase the basicity (raise the pKa) compared to the unsubstituted analogue. For example, the pKa of 3-methylpyridine (picoline) is 5.7, which is higher than that of pyridine (5.2), indicating increased electron density on the ring.[1] This increased electron density can subtly influence the reactivity of the hydroxymethyl group.
Table 1: Physicochemical Properties of Selected Pyridyl Alcohols
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | pKa (of Pyridinium Ion) |
| This compound | ![]() | C₇H₉NO | 123.15 | ~5.7 (estimated) |
| Pyridin-2-ylmethanol | ![]() | C₆H₇NO | 109.13 | 5.96 (for 2-methylpyridine)[2] |
| Pyridin-3-ylmethanol | ![]() | C₆H₇NO | 109.13 | 5.7 (for 3-methylpyridine)[1] |
| Pyridin-4-ylmethanol | ![]() | C₆H₇NO | 109.13 | 6.0 (for 4-methylpyridine)[1] |
Note: pKa values for the corresponding methylpyridines (picolines) are provided as an approximation of the pyridine nitrogen's basicity in the respective alcohols.
Comparative Reactivity in Oxidation Reactions
The oxidation of primary alcohols to aldehydes is a fundamental transformation. The rate of this reaction is sensitive to the electronic properties of the substrate. For pyridylmethanols, the electron-withdrawing nature of the pyridine ring can influence the stability of intermediates and transition states.
Kinetic studies on the oxidation of pyridin-3-ylmethanol and pyridin-4-ylmethanol by Chromium(VI) in acidic media have provided quantitative data on their relative reactivities.[3] The reaction follows a rate law of: −d[CrVI]/dt = (a + b[H+]²)[reductant][CrVI][3]
This indicates two primary pathways for the reaction.
Table 2: Kinetic Data for the Oxidation of Pyridylmethanols with Cr(VI) at 293 K
| Compound | Second-Order Rate Constant (k₂) at [HClO₄] = 1.0 M (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) at [HClO₄] = 2.0 M (M⁻¹s⁻¹) |
| Pyridin-3-ylmethanol | 0.0198 | 0.0617 |
| Pyridin-4-ylmethanol | 0.0163 | 0.0485 |
Data sourced from a kinetic study by Straczewski et al.[3]
From the data, pyridin-3-ylmethanol exhibits a slightly higher rate of oxidation compared to pyridin-4-ylmethanol under these acidic conditions.[3] The reactivity of the 2-isomer is also influenced by its structural features, including the potential for chelation with the metal oxidant.[4]
Expected Reactivity of this compound:
Direct kinetic data for this compound is not readily available. However, its reactivity can be inferred: The electron-donating methyl group at the 5-position (meta to the hydroxymethyl group) will slightly increase the electron density of the ring. This may lead to a marginal increase in the rate of oxidation compared to the unsubstituted pyridin-3-ylmethanol, as electron-donating groups can facilitate the formation of the chromate ester intermediate. However, this effect is expected to be modest.
Therefore, the predicted order of reactivity in oxidation is: This compound ≥ Pyridin-3-ylmethanol > Pyridin-4-ylmethanol
Comparative Reactivity in Esterification Reactions
Esterification of alcohols, for instance with an acid anhydride in the presence of a base like pyridine, is a nucleophilic acyl substitution. The rate of this reaction depends on the nucleophilicity of the alcohol's oxygen atom.
The nucleophilicity of the alcohol is influenced by the electronic effects of the pyridine ring:
-
Pyridin-4-ylmethanol : The nitrogen atom is at the para position, exerting its strongest electron-withdrawing effect through resonance, which reduces the nucleophilicity of the alcohol the most.
-
Pyridin-2-ylmethanol : The nitrogen is at the ortho position, exerting a strong electron-withdrawing inductive effect. There is also the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen, which can decrease the availability of the oxygen's lone pair.
-
Pyridin-3-ylmethanol : The nitrogen is at the meta position, where its electron-withdrawing resonance effect is not operative. It exerts only an inductive effect, making the alcohol of pyridin-3-ylmethanol more nucleophilic than the 2- and 4-isomers.
Expected Reactivity of this compound:
The methyl group at the 5-position is meta to the hydroxymethyl group and will have a weak electron-donating inductive effect. This effect will slightly increase the electron density on the oxygen of the alcohol, making it a slightly better nucleophile than the unsubstituted pyridin-3-ylmethanol.
Therefore, the predicted order of reactivity in esterification (nucleophilicity) is: This compound > Pyridin-3-ylmethanol > Pyridin-2-ylmethanol ≈ Pyridin-4-ylmethanol
Experimental Protocols
Oxidation of a Pyridyl Alcohol using Pyridinium Chlorochromate (PCC)
This protocol describes a general procedure for the selective oxidation of a primary pyridyl alcohol to its corresponding aldehyde.[5][6]
Materials:
-
Pyridyl alcohol (e.g., this compound) (1.0 eq.)
-
Pyridinium Chlorochromate (PCC) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend PCC (1.5 eq.) and an equal weight of Celite® in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the pyridyl alcohol (1.0 eq.) in anhydrous DCM.
-
Add the alcohol solution to the stirred PCC suspension in one portion at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude aldehyde can be purified further by column chromatography if necessary.
Esterification of a Pyridyl Alcohol using Acetic Anhydride
This protocol provides a general method for the O-acetylation of a pyridyl alcohol.[7]
Materials:
-
Pyridyl alcohol (e.g., this compound) (1.0 eq.)
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O) (1.5 eq.)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyridyl alcohol (1.0 eq.) in anhydrous pyridine in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq.) dropwise to the cooled solution with stirring.[7]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the volatiles by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in DCM or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography on silica gel if required.
Visualizations
Caption: General experimental workflow for the PCC oxidation of a pyridyl alcohol.
Caption: Simplified mechanism for the oxidation of a primary alcohol to an aldehyde using PCC.
Caption: Key factors influencing the chemical reactivity of pyridyl alcohols.
References
- 1. scribd.com [scribd.com]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Antibody Cross-Reactivity for (5-Methylpyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against (5-Methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Given the absence of publicly available cross-reactivity data for this specific hapten, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to perform these critical validation studies. An objective comparison of antibody performance against structural analogs is essential for ensuring the specificity and reliability of immunoassays used in drug development and quality control.
Introduction to Hapten Immunogenicity
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This process, known as hapten-carrier conjugation, creates an immunogen that can stimulate the immune system to produce antibodies against the small molecule hapten.[2][3] The specificity of the resulting antibodies is paramount and must be rigorously tested against structurally similar compounds to rule out unintended cross-reactivity.
Experimental Design and Protocols
A successful cross-reactivity study involves three key stages: immunogen synthesis, antibody production, and specificity testing using a competitive immunoassay.
Immunogen Synthesis: Hapten-Carrier Conjugation
The conjugation of this compound to a carrier protein is typically achieved through a crosslinking reaction. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) method is a common and effective approach for coupling haptens with available carboxyl groups to primary amines on the carrier protein.[1][2]
Detailed Protocol: EDC Conjugation of this compound to BSA
-
Activation of Carrier Protein:
-
Dissolve Bovine Serum Albumin (BSA) in 0.1 M MES buffer (pH 4.7) to a final concentration of 10 mg/mL.
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of N-hydroxysuccinimide (NHS) to the BSA solution.
-
Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups on BSA.
-
-
Modification of Hapten (if necessary): The hydroxyl group of this compound must first be modified to introduce a reactive carboxyl group. This can be achieved by reacting it with an appropriate linker molecule, such as succinic anhydride, to form a hemisuccinate derivative.
-
Conjugation Reaction:
-
Dissolve the carboxyl-modified hapten in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Add the activated BSA solution to the hapten solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is common.
-
Adjust the pH of the reaction mixture to 7.2-7.5 and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated hapten and reaction by-products by dialysis against phosphate-buffered saline (PBS) or through gel filtration chromatography.
-
Characterize the conjugate using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy to determine the hapten-to-carrier ratio.[4]
-
Antibody Production
Polyclonal or monoclonal antibodies can be generated by immunizing host animals (e.g., rabbits or mice) with the purified hapten-carrier conjugate emulsified in an appropriate adjuvant. Standard immunization protocols should be followed, with periodic boosts to ensure a high-titer antibody response.
Cross-Reactivity Assessment: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for determining the specificity of antibodies against small molecules.[5][6][7] This assay measures the ability of various analogs to compete with the target hapten for binding to the antibody.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate different from the one used for immunization (e.g., this compound-Ovalbumin (OVA)) to prevent non-specific binding of anti-carrier antibodies. Incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[8]
-
Competition Reaction:
-
Prepare serial dilutions of the test compounds (the target hapten and its structural analogs) in assay buffer.
-
In a separate plate or tubes, pre-incubate these dilutions with a constant, limited concentration of the anti-(5-Methylpyridin-3-yl)methanol antibody for 1 hour at 37°C.[6]
-
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Wash the plate thoroughly with PBST.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at 37°C.
-
Wash the plate again and add a substrate solution (e.g., TMB). Allow the color to develop.[9]
-
-
Data Acquisition: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[8]
Alternative Technique: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can provide real-time kinetic data (association and dissociation rates) on antibody-antigen interactions.[10] For small molecule analysis, the antibody is typically immobilized on the sensor chip, and the small molecule analytes are flowed over the surface.[11][12][13] This can be a powerful complementary method to ELISA for confirming binding specificity and affinity.
Data Presentation and Interpretation
Quantitative data from the competitive ELISA should be summarized in a clear, structured table. The results are typically expressed as the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.
Cross-Reactivity Calculation:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
Table 1: Hypothetical Cross-Reactivity of an Antibody Raised Against this compound
| Compound Name | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 50 | 100 | |
| (6-Methylpyridin-3-yl)methanol | 500 | 10 | |
| Pyridin-3-ylmethanol | 1,200 | 4.2 | |
| (5-Bromopyridin-3-yl)methanol | 8,000 | 0.6 | |
| 3,5-Pyridinedimethanol | >10,000 | <0.5 | |
| Benzyl Alcohol | >10,000 | <0.5 |
Note: The IC50 values and structures presented in this table are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Diagrams illustrating workflows and biological pathways provide a clear visual summary for complex processes.
Caption: Experimental workflow for antibody production and cross-reactivity analysis.
Many pyridine derivatives are investigated as kinase inhibitors, which act on critical cell signaling pathways.[14][15] Understanding potential off-target effects is crucial in drug development.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bt-laboratory.com [bt-laboratory.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. labiotech.eu [labiotech.eu]
Safety Operating Guide
Essential Safety and Logistics for Handling (5-Methylpyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for (5-Methylpyridin-3-yl)methanol, a compound with structural similarities to both pyridine and methanol. The following information is based on established best practices for handling these classes of compounds.
Hazard and Precautionary Summary
Anticipated Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3] May cause irritation to the skin, eyes, and respiratory system.[3][4]
-
Flammability: As with many organic solvents, it may be flammable.[5]
-
Organ Damage: Potential for organ damage with prolonged or repeated exposure, similar to methanol.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[6] | EN 166 (EU) or NIOSH (US) approved.[7] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls.[7][8] | EN 374 (EU) or equivalent.[7] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.[8][9] | NIOSH (US) or EN 14387 (EU) approved.[7] |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a 0.1 M Solution
This protocol details the steps for preparing a 0.1 M solution of this compound in a suitable solvent (e.g., anhydrous DMSO).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Pipettes
Procedure:
-
Preparation:
-
Donning PPE:
-
Wear all mandatory personal protective equipment as outlined in the PPE table.
-
-
Weighing and Transfer:
-
On an analytical balance inside the fume hood, carefully weigh the required amount of this compound onto weighing paper.
-
Carefully transfer the weighed solid into the volumetric flask.
-
-
Dissolution:
-
Add approximately half of the required volume of anhydrous DMSO to the volumetric flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the mixture until the solid is completely dissolved.
-
-
Final Dilution:
-
Once dissolved, carefully add anhydrous DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Post-Handling:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid and liquid waste containing the compound in clearly labeled, sealed, and appropriate hazardous waste containers.[8][11]
-
Do not mix with other incompatible waste streams.[8]
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[12]
-
Incineration, such as through a rotary kiln or liquid injection, is a recommended disposal method for similar compounds.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. methanex.com [methanex.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. Methanol Safety: Exposure Risks & Protective Measures | Chemscape [chemscape.com]
- 6. cm-energy.com [cm-energy.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. methanol.org [methanol.org]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


